Ebeiedinone
Description
Properties
Molecular Formula |
C27H43NO2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |
InChI Key |
MWBJDDYEYGDWCZ-UWGLCIHQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ebeiedinone: A Technical Guide to its Mechanism of Action in Mitigating Oxidative Stress
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanism of Ebeiedinone, an isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus. The information presented is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.
This compound has demonstrated significant potential in protecting human bronchial epithelial cells (BEAS-2B) from cellular damage induced by oxidative stress, such as that caused by cigarette smoke extract (CSE).[1] Its primary mechanism involves the modulation of key signaling pathways that regulate the cellular antioxidant response.
Core Mechanism of Action
This compound's protective effects are primarily attributed to its ability to activate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, KEAP1 targets NRF2 for degradation. However, in the presence of oxidative stressors or molecules like this compound, this inhibition is released, allowing NRF2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.
Furthermore, this compound's mechanism is also linked to the modulation of the c-Jun N-terminal kinase (JNK)/Mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, including apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various biomarkers of oxidative stress and cell viability in BEAS-2B cells exposed to Cigarette Smoke Extract (CSE).
Table 1: Effect of this compound on Oxidative Stress Markers in CSE-Exposed BEAS-2B Cells
| Marker | Treatment Group | Concentration | Result |
| Reactive Oxygen Species (ROS) | This compound | 10 µM | Attenuated CSE-induced production |
| Malondialdehyde (MDA) | This compound | 10, 20, 40 µM | Downregulated |
| 4-Hydroxynonenal (4-HNE) | This compound | 10, 20, 40 µM | Downregulated |
| Superoxide Dismutase (SOD) | This compound | 10, 20, 40 µM | Upregulated |
| Glutathione/Oxidized Glutathione Ratio (GSH/GSSG) | This compound | 10, 20, 40 µM | Upregulated |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | This compound | 10, 20, 40 µM | Downregulated |
| Data derived from studies on BEAS-2B cells treated with 0.5% CSE for 24 hours.[1][2] |
Table 2: Effect of this compound on Cell Viability
| Assay | Cell Line | Treatment | Concentration | Effect on Cell Viability |
| CCK-8 | BEAS-2B | This compound | 10, 20, 40 µM | No significant decrease |
| Cell viability was assessed after 24 hours of treatment.[2] |
Key Signaling Pathways
The signaling pathways modulated by this compound are crucial for its protective effects.
References
- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Ebeiedinone: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebeiedinone is a naturally occurring isosteroidal alkaloid found in various species of the Fritillaria genus, a group of flowering plants in the lily family. These plants have a long history of use in traditional medicine, particularly for respiratory ailments. Modern scientific investigation has identified a range of bioactive alkaloids within Fritillaria species, with this compound emerging as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and known biological activities of this compound, with a focus on its interaction with key cellular signaling pathways.
Discovery and Sourcing
This compound has been identified as a constituent of several Fritillaria species, including Fritillaria ebeiensis and Fritillaria thunbergii. The initial discovery and subsequent characterization of this and other related alkaloids have been driven by an interest in the chemical basis for the medicinal properties of these plants.
Isolation and Purification of this compound from Fritillaria thunbergii
The isolation of this compound from Fritillaria thunbergii bulbs involves a multi-step process of extraction and chromatographic purification. The following protocol is a representative method for obtaining this alkaloid.
Experimental Protocol: Isolation and Purification
-
Extraction of Total Alkaloids:
-
Air-dried and powdered bulbs of Fritillaria thunbergii are subjected to extraction with 90% ethanol.
-
The extraction is typically performed twice, with each extraction lasting for one hour.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract of total alkaloids.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is dissolved in a 0.5% to 2% solution of hydrochloric acid.
-
The acidic solution is then centrifuged, and the supernatant containing the protonated alkaloids is collected.
-
The pH of the supernatant is adjusted to a range of 8-11 using a 10% sodium hydroxide solution.
-
The basified solution is then extracted with dichloromethane. The organic layer, now containing the free alkaloids, is collected.
-
The dichloromethane is evaporated to yield a crude extract of total alkaloids.
-
-
Chromatographic Purification of this compound:
-
The crude alkaloid extract is subjected to column chromatography for the separation of individual compounds. While specific details for this compound are not extensively published, a general approach would involve:
-
Column: Silica gel or alumina columns are commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient elution system of solvents such as n-hexane, ethyl acetate, and methanol is employed to separate compounds based on their polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a modifier like diethylamine to improve peak shape.
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
-
Quantitative Data
Structural Elucidation of this compound
The chemical structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Key Findings |
| ¹³C-NMR | The ¹³C-NMR spectrum of this compound in CDCl₃ shows 27 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide information about the carbon skeleton and the presence of functional groups. |
| ¹H-NMR | The ¹H-NMR spectrum provides information on the number and types of protons, as well as their connectivity through the analysis of chemical shifts and coupling constants. |
| Mass Spectrometry (MS) | The mass spectrum of this compound provides its molecular weight and information about its fragmentation pattern, which helps in confirming the structure. |
Note: Detailed, specific ¹H-NMR and MS fragmentation data for this compound were not available in the searched literature. The table reflects the type of data used for structural elucidation.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activity, particularly in the context of oxidative stress and inflammation, which are relevant to respiratory diseases.
Antioxidant Activity via the Keap1/Nrf2 Signaling Pathway
This compound has been demonstrated to protect human bronchial epithelial cells from oxidative stress induced by cigarette smoke extract.[2] This protective effect is mediated, at least in part, through the activation of the Keap1/Nrf2 signaling pathway.[2]
Experimental Protocol: Western Blot Analysis of Nrf2 Activation
-
Cell Culture and Treatment: Human bronchial epithelial cells (BEAS-2B) are cultured and treated with cigarette smoke extract (CSE) in the presence or absence of this compound.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Nrf2 and Keap1.
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Mechanism of Action:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[3] In the presence of oxidative stress, Keap1 is modified, releasing Nrf2.[3] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[3][4] this compound is suggested to activate this pathway, potentially by interacting with Keap1, leading to increased levels of Nrf2 and enhanced antioxidant defense.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]
- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
The Ebeiedinone Biosynthetic Pathway in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ebeiedinone, a prominent isosteroidal alkaloid found in plants of the Fritillaria genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. While the complete pathway is yet to be fully elucidated, this document synthesizes findings from metabolomic, transcriptomic, and functional genomic studies of Fritillaria species to propose a putative biosynthetic route. This guide presents quantitative data on related alkaloid content, details key experimental protocols for pathway investigation, and includes visualizations of the proposed pathway and experimental workflows to facilitate further research and drug development endeavors.
Introduction
This compound is a C-27 steroidal alkaloid characterized by a 5α-cevanine skeleton. It is one of the major bioactive constituents of the bulbs of various Fritillaria species, which have a long history of use in traditional medicine. Modern pharmacological studies have begun to uncover the therapeutic potential of this compound, driving the need for a deeper understanding of its biosynthesis to enable sustainable production and the potential for metabolic engineering. This guide aims to provide a detailed technical resource for researchers investigating the biosynthesis of this compound and related isosteroidal alkaloids.
Proposed this compound Biosynthetic Pathway
Based on current research on isosteroidal alkaloid biosynthesis in Fritillaria, a putative pathway for this compound is proposed. This pathway originates from the Mevalonate (MVA) and/or the Methylerythritol Phosphate (MEP) pathway, leading to the synthesis of the steroidal backbone, which is subsequently modified by a series of enzymatic reactions.
Upstream Pathways: Synthesis of the Steroidal Precursor
The biosynthesis of the cholesterol backbone, the precursor to isosteroidal alkaloids, is initiated through the MVA and MEP pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Transcriptome analysis of Fritillaria cirrhosa suggests that the MEP pathway may be the major route for the biosynthesis of steroidal alkaloid precursors[1]. Key enzymes in this upstream pathway include:
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase)
-
DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase)
-
HMGR (3-hydroxy-3-methylglutaryl-CoA reductase)
-
SQS (Squalene synthase)
-
CAS (Cycloartenol synthase)
These enzymes work in concert to produce cycloartenol, which is then converted to cholesterol through a series of reactions.
Downstream Pathway: Modification of the Steroidal Backbone
Cholesterol undergoes a series of modifications, including hydroxylation, oxidation, and amination, to form the final this compound structure. While the specific enzymes for each step in this compound biosynthesis have not been definitively identified, transcriptome analyses of Fritillaria species have implicated several key enzyme families. Members of the Cytochrome P450 (CYP450) superfamily are believed to play a crucial role in the hydroxylation steps[2][3].
The proposed downstream pathway involves the following key transformations:
-
Conversion of Cholesterol to a Cevanine Skeleton: This likely involves multiple enzymatic steps to form the characteristic six-ring structure of cevanine-type alkaloids.
-
Hydroxylations and Oxidations: Specific CYP450s are hypothesized to catalyze hydroxylations at various positions on the cevanine skeleton.
-
Formation of the Ketone Group: An oxidation step is required to form the ketone group at C-6, a characteristic feature of this compound.
Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
While specific quantitative data for this compound across different developmental stages or experimental conditions are limited, studies have quantified related isosteroidal alkaloids in various Fritillaria species. This data provides a valuable reference for understanding the accumulation of these compounds.
Table 1: Content of Major Isosteroidal Alkaloids in Different Fritillaria Species
| Alkaloid | Fritillaria cirrhosa (μg/g) | Fritillaria pallidiflora (μg/g) | Reference |
| Peimisine | 17.92 - 123.53 | - | [4] |
| Delavine | 0.42 - 29.18 | - | [4] |
| Imperialine | - | 78.05 - 344.09 | [4] |
| Verticinone | - | < other 7 alkaloids | [4] |
| Verticine | - | < other 7 alkaloids | [4] |
Note: '-' indicates data not reported in the cited study.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and functional genomic approaches. Below are detailed methodologies for key experiments.
Metabolomic Analysis of Isosteroidal Alkaloids using UPLC-QTOF-MS
This protocol is adapted from methods used for the analysis of steroidal alkaloids in Fritillaria and other Solanaceae plants[5][6][7].
Objective: To identify and quantify this compound and other related alkaloids in plant tissues.
Materials:
-
Plant tissue (e.g., bulbs of Fritillaria)
-
Liquid nitrogen
-
Lyophilizer
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
UPLC system coupled to a QTOF mass spectrometer
-
Analytical standards for alkaloids (if available)
Procedure:
-
Sample Preparation:
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.
-
Lyophilize the powdered tissue to dryness.
-
Accurately weigh 50 mg of dried powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex for 1 min, then sonicate for 30 min in a water bath at room temperature.
-
Centrifuge at 12,000 rpm for 10 min.
-
Filter the supernatant through a 0.22 μm PTFE filter into an LC vial.
-
-
UPLC-QTOF-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 μL.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 2.5-3.5 kV.
-
Sampling Cone Voltage: 30-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MassLynx, Progenesis QI).
-
Identify peaks corresponding to this compound and other alkaloids based on their accurate mass and fragmentation patterns.
-
Quantify the compounds by comparing their peak areas to those of analytical standards or by using a relative quantification approach.
-
Below is a DOT script for a diagram illustrating the metabolomics workflow.
Transcriptome Analysis for Gene Discovery
This protocol is based on methods used for transcriptome sequencing in Fritillaria species to identify genes involved in alkaloid biosynthesis[1][2][3][8].
Objective: To identify candidate genes (e.g., CYP450s, transferases) involved in the this compound biosynthetic pathway.
Materials:
-
Fritillaria tissues (e.g., bulbs, leaves, stems at different developmental stages)
-
Liquid nitrogen
-
RNA extraction kit (plant-specific)
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
RNA Extraction:
-
Harvest fresh plant tissues and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio of ~2.0 and A260/230 ratio of >2.0).
-
Evaluate RNA integrity using a bioanalyzer (RIN value > 7.0 is recommended).
-
-
Library Preparation and Sequencing:
-
Prepare cDNA libraries from the high-quality RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit).
-
Perform paired-end sequencing on an NGS platform.
-
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
De novo Assembly: Assemble the high-quality reads into transcripts using software like Trinity.
-
Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).
-
Differential Gene Expression Analysis: Compare transcript abundance between different tissues or conditions to identify genes that are co-expressed with alkaloid accumulation.
-
Phylogenetic Analysis: Construct phylogenetic trees for candidate gene families (e.g., CYP450s) to infer their potential functions.
-
Below is a DOT script for a diagram illustrating the transcriptome analysis workflow.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol provides a general framework for performing a Y2H assay to investigate interactions between proteins potentially involved in the this compound pathway[9][10][11][12].
Objective: To test for physical interactions between candidate biosynthetic enzymes.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
Bait and prey vectors (e.g., pGBKT7 and pGADT7)
-
Competent yeast cells
-
Plasmids containing the genes of interest
-
Yeast transformation reagents
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal
Procedure:
-
Cloning:
-
Clone the coding sequence of the "bait" protein into the bait vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain).
-
Clone the coding sequence of the "prey" protein into the prey vector (e.g., pGADT7, containing the GAL4 activation domain).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Inoculate colonies from the double-selection plate into liquid SD/-Trp/-Leu medium and grow overnight.
-
Spot serial dilutions of the yeast cultures onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.
-
Incubate the plates at 30°C for 3-5 days.
-
-
Analysis of Results:
-
Growth on the high-stringency selective medium indicates a positive interaction.
-
The development of a blue color on the X-α-Gal plate confirms the activation of the reporter gene, further supporting a positive interaction.
-
Include appropriate positive and negative controls in the experiment.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Fritillaria species is a complex process that is beginning to be unraveled through modern 'omics' technologies. The proposed pathway in this guide provides a framework for future research aimed at identifying and characterizing the specific enzymes involved. The detailed experimental protocols offer a starting point for researchers entering this field.
Future work should focus on the functional characterization of candidate genes identified through transcriptome studies. This can be achieved through techniques such as virus-induced gene silencing (VIGS) in Fritillaria or heterologous expression of candidate enzymes in microbial systems like E. coli or yeast. A complete elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also open up new avenues for the sustainable production of this valuable medicinal compound.
References
- 1. Transcriptome analysis reveals in vitro-cultured regeneration bulbs as a promising source for targeted Fritillaria cirrhosa steroidal alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome Analysis of CYP450 Family Members in Fritillaria cirrhosa D. Don and Profiling of Key CYP450s Related to Isosteroidal Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untargeted metabolomics coupled with chemometric analysis reveals species-specific steroidal alkaloids for the authentication of medicinal Fritillariae Bulbus and relevant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
- 11. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ebeiedinone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Ebeiedinone is a steroidal alkaloid naturally occurring in plants of the Fritillaria genus, such as Fritillaria ebeiensis and Fritillaria monantha.[1][2] This compound has garnered interest in the scientific community for its potential therapeutic properties, including its role as a cholinesterase inhibitor and its protective effects against oxidative stress.[3][4][5] This guide provides a detailed overview of this compound's chemical and physical characteristics, its known mechanisms of action, and the experimental protocols used to elucidate its biological functions.
Chemical Identity and Physicochemical Properties
This compound is a complex hexacyclic molecule. Its chemical identity and key physicochemical properties, derived from computational and experimental data, are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one | [1] |
| CAS Number | 25650-68-4 | [3][][7][8] |
| Molecular Formula | C₂₇H₄₃NO₂ | [1][7][8] |
| SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC--INVALID-LINK--O)C">C@@HC | [9] |
| InChI Key | MWBJDDYEYGDWCZ-UWGLCIHQSA-N | [9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 413.6 g/mol | [1][7] |
| Appearance | Solid, Off-white to light yellow powder | [3][5][10] |
| Purity | >98% | [][7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][10] |
| XLogP3-AA | 5.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Topological Polar Surface Area | 40.5 Ų | [1][9] |
Biological Activity and Mechanism of Action
This compound exhibits multiple biological activities, primarily investigated for its neuroprotective and cytoprotective effects.
1. Cholinesterase Inhibition: this compound is an inhibitor of cholinesterase (ChE).[3][5][] One study demonstrated that at a concentration of 0.1 mM, it inhibits the bioactivity of human whole blood cholinesterase by 69.0%.[3][5] This activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests its potential for research in neurodegenerative disorders where cholinergic transmission is compromised.[5][]
2. Protection Against Oxidative Stress: Research has shown that this compound can protect human bronchial epithelial (BEAS-2B) cells from oxidative stress injury and apoptosis induced by cigarette smoke extract (CSE).[4] The mechanism for this protection involves the modulation of key signaling pathways.[4]
This compound exerts its protective effects by activating the KEAP1/NRF2 pathway and inhibiting the JNK/MAPK pathway.[4]
-
KEAP1/NRF2 Pathway Activation: Under conditions of oxidative stress, this compound promotes the nuclear translocation of NRF2 (Nuclear factor erythroid 2-related factor 2) by interacting with its inhibitor, KEAP1.[4] NRF2 then binds to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD) and enhancing the GSH/GSSG ratio, thereby reducing reactive oxygen species (ROS).[4]
-
JNK/MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK branch, is activated by cellular stress and is linked to inflammation and apoptosis.[4] this compound treatment was found to inhibit the phosphorylation of JNK, thereby suppressing CSE-induced apoptosis and autophagy deregulation in BEAS-2B cells.[4]
Experimental Protocols
The following section details the methodology used to determine the protective effects of this compound against CSE-induced cellular damage.[4]
-
Objective: To investigate the mechanism by which this compound protects human bronchial epithelial cells (BEAS-2B) from cigarette smoke extract (CSE)-induced oxidative stress, DNA damage, and apoptosis.[4]
-
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial BEAS-2B cells were cultured under standard conditions. The cells were then exposed to CSE to induce cellular injury. Experimental groups were treated with this compound (e.g., 10 μM) to assess its protective effects.[4]
-
Cell Viability Assay: A Cell Counting Kit-8 (CCK-8) assay was used to measure cell proliferation and toxicity after exposure to CSE and treatment with this compound.[4]
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were quantified using flow cytometry. After treatment, cells were stained with a fluorescent probe sensitive to ROS, and the fluorescence intensity was measured to determine the extent of oxidative stress.[4]
-
Apoptosis Analysis: Apoptosis rates were detected by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. This allowed for the differentiation between early and late apoptotic cells.[4]
-
Western Blot Analysis: Protein levels of key markers were measured to confirm the signaling pathways involved. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for proteins such as NRF2, KEAP1, JNK, phosphorylated-JNK, SOD, as well as markers for DNA damage (8-OHdG) and lipid peroxidation (MDA, 4-HNE).[4]
-
Conclusion
This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its dual action of inhibiting cholinesterase and protecting against oxidative stress via modulation of the KEAP1/NRF2 and JNK/MAPK signaling pathways makes it a valuable candidate for further research. The experimental framework outlined provides a robust method for investigating its therapeutic potential in conditions associated with oxidative stress and neurodegeneration. Future in vivo studies are necessary to confirm these protective effects in a whole-organism context.[4]
References
- 1. This compound | C27H43NO2 | CID 5316984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ebeiedine | C27H45NO2 | CID 101324888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. This compound | 25650-68-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. This compound | 25650-68-4 [chemicalbook.com]
- 9. Phytochemical: this compound [caps.ncbs.res.in]
- 10. This compound | CAS:25650-68-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Ebeiedinone: An In-Depth Technical Guide to In Vitro Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebeiedinone, a major isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus, has demonstrated significant pharmacological activity in preclinical in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro effects, with a focus on its antioxidant and anti-apoptotic properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development of this compound.
Core Pharmacological Effects: Antioxidant and Anti-apoptotic Activities
This compound has been shown to exert protective effects against oxidative stress and apoptosis in human bronchial epithelial BEAS-2B cells. Studies indicate that this compound's mechanism of action involves the modulation of key signaling pathways and the reduction of oxidative stress markers.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in vitro, as observed in studies on BEAS-2B cells exposed to cigarette smoke extract (CSE).
Table 1: Effect of this compound on Oxidative Stress Markers in CSE-Exposed BEAS-2B Cells
| Marker | Treatment Group | Concentration (µM) | Result |
| ROS | This compound | 1, 10, 40, 80 | Dose-dependent decrease in ROS levels |
| MDA | This compound | 1, 10, 40, 80 | Dose-dependent decrease in MDA content |
| 4-HNE | This compound | 1, 10, 40, 80 | Dose-dependent decrease in 4-HNE content |
| SOD | This compound | 1, 10, 40, 80 | Dose-dependent restoration of SOD levels |
| GSH/GSSG | This compound | 1, 10, 40, 80 | Dose-dependent restoration of GSH/GSSG ratio |
Table 2: Effect of this compound on Protein Expression in NRF2/KEAP1 and JNK/MAPK Pathways in CSE-Exposed BEAS-2B Cells
| Pathway | Protein | Treatment Group | Concentration (µM) | Result |
| NRF2/KEAP1 | Keap1 | This compound | 1, 10, 40, 80 | Dose-dependent decrease in expression |
| NRF2/KEAP1 | Nrf2 | This compound | 1, 10, 40, 80 | Dose-dependent increase in expression |
Signaling Pathways Modulated by this compound
This compound has been identified to modulate the NRF2/KEAP1 and JNK/MAPK signaling pathways, which are critical in the cellular response to oxidative stress and inflammation.
NRF2/KEAP1 Signaling Pathway
Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2 by inhibiting its sequestration by Keap1 in the cytoplasm. This leads to the transcription of antioxidant response element (ARE)-dependent genes, enhancing the cell's antioxidant capacity.
JNK/MAPK Signaling Pathway
The available literature suggests an interplay between this compound and the JNK/MAPK pathway, although the precise mechanism of modulation requires further elucidation. It is hypothesized that by reducing oxidative stress, this compound indirectly attenuates the activation of pro-apoptotic signals mediated by JNK.
Ebeiedinone: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebeiedinone, a major active isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus, has demonstrated significant potential in mitigating cellular damage induced by oxidative stress.[1] Preclinical studies have identified its protective effects in the context of cigarette smoke extract (CSE)-induced injury in human bronchial epithelial cells, suggesting its therapeutic utility in respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides an in-depth overview of the core therapeutic targets of this compound, presenting available data, detailed experimental methodologies for target validation, and visual representations of the key signaling pathways involved.
Core Therapeutic Targets
Current research indicates that the primary therapeutic efficacy of this compound is mediated through the modulation of two critical signaling pathways involved in the cellular stress response:
-
KEAP1/NRF2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[1] This activation is likely achieved through the modulation of the Kelch-like ECH-associated protein 1 (KEAP1), which under basal conditions, targets NRF2 for proteasomal degradation. By interfering with this process, this compound promotes the nuclear translocation of NRF2, leading to the upregulation of a battery of antioxidant and cytoprotective genes.[1]
-
JNK/MAPK Signaling Pathway: The c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a key mediator of stress-induced apoptosis. This compound has been observed to inhibit the JNK/MAPK signaling pathway, thereby protecting cells from programmed cell death initiated by oxidative insults.[1]
Quantitative Data on this compound Activity
While specific quantitative data such as IC50 values and binding affinities for this compound's interaction with its targets are not yet publicly available, the following tables are structured to present such data as it emerges from ongoing research. This format allows for a clear comparison of this compound's potency and efficacy.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Endpoint | IC50 / EC50 (µM) | Reference |
| Cell Viability | BEAS-2B | This compound + CSE | % Viability | Data not available | [1] |
| Apoptosis | BEAS-2B | This compound + CSE | % Apoptotic Cells | Data not available | [1] |
| NRF2 Activation | BEAS-2B | This compound | NRF2 Nuclear Translocation | Data not available | [1] |
| JNK Inhibition | BEAS-2B | This compound + CSE | p-JNK Levels | Data not available | [1] |
Table 2: Binding Affinity of this compound for Target Proteins
| Target Protein | Ligand | Assay Method | Binding Affinity (Kd) (nM) | Reference |
| KEAP1 | This compound | Surface Plasmon Resonance | Data not available | - |
| JNK | This compound | Isothermal Titration Calorimetry | Data not available | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are provided to enable researchers to replicate and build upon the initial findings.
Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)
This assay is used to determine the cytotoxicity of cigarette smoke extract (CSE) and the protective effects of this compound on BEAS-2B human bronchial epithelial cells.[2][3][4]
Materials:
-
BEAS-2B cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Cigarette Smoke Extract (CSE)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed BEAS-2B cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare various concentrations of CSE and this compound.
-
Treat the cells with different concentrations of CSE with or without pre-treatment with this compound for a specified duration (e.g., 24 hours). Include untreated cells as a control.
-
After the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis for NRF2 Activation and JNK Phosphorylation
This protocol is used to quantify the protein levels of total and phosphorylated JNK, as well as the nuclear translocation of NRF2, to assess the activation state of these signaling pathways.[5][6][7][8][9]
Materials:
-
Treated and untreated BEAS-2B cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-NRF2, anti-p-JNK, anti-JNK, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Lyse the cells with RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).
Apoptosis Assessment by Flow Cytometry using Annexin V/PI Staining
This method is employed to quantify the percentage of apoptotic and necrotic cells following treatment with CSE and this compound.[10][11][12][13]
Materials:
-
Treated and untreated BEAS-2B cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Collect both adherent and floating cells after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
Caption: KEAP1/NRF2 signaling pathway modulation by this compound.
Caption: Inhibition of the JNK/MAPK apoptotic pathway by this compound.
Caption: A typical experimental workflow for evaluating this compound's effects.
References
- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Ebeiedinone: A Technical Overview of its Cholinesterase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebeiedinone, a steroidal alkaloid isolated from plants of the Fritillaria genus, has emerged as a noteworthy inhibitor of cholinesterases. This technical guide provides a comprehensive overview of the existing research on this compound's anticholinesterase activity, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.
Quantitative Data on Cholinesterase Inhibition
The inhibitory potency of this compound against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated. The available data, primarily from in vitro studies, are summarized below.
| Enzyme Source | Enzyme Type | Inhibitor | IC50 (µM) | Inhibition (%) at 0.1 mM |
| Human Red Blood Cell | Acetylcholinesterase (AChE) | This compound | 5.7 ± 0.004 | - |
| Human Plasma | Butyrylcholinesterase (BChE) | This compound | 5.2 ± 0.002 | - |
| Human Whole Blood | Cholinesterase (ChE) | This compound | - | 69.0 ± 1.7 |
Table 1: Summary of quantitative data on the cholinesterase inhibitory activity of this compound. Data extracted from Lin BQ, et al. (2006).[1]
Experimental Protocols
The primary method utilized to determine the cholinesterase inhibitory activity of this compound is the spectrophotometric method developed by Ellman.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used, simple, and robust method for measuring cholinesterase activity.
Principle:
The assay is based on the reaction of the thiol product of acetylthiocholine (or butyrylthiocholine) hydrolysis by cholinesterase with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate. The rate of color production is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.
Reagents and Materials:
-
Enzyme: Human red blood cell acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE).
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BChE.
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: this compound.
-
Buffer: Phosphate buffer (typically pH 8.0).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer. The concentrations of the enzyme, substrate, and DTNB should be optimized for the specific experimental conditions.
-
Assay Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), the buffer, DTNB solution, and the enzyme solution are mixed.
-
Inhibitor Incubation: A specific concentration of this compound (or a range of concentrations for IC50 determination) is added to the assay mixture and pre-incubated with the enzyme for a defined period to allow for binding. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
Measurement: The change in absorbance at 412 nm is monitored over time. The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), the assay is performed with a series of this compound concentrations. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizations
Mechanism of Cholinesterase Inhibition
The following diagram illustrates the general mechanism of cholinesterase-mediated hydrolysis of acetylcholine and its inhibition.
Caption: Mechanism of Cholinesterase Inhibition by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the cholinesterase inhibitory activity of this compound.
Caption: Experimental Workflow for Cholinesterase Inhibition Assay.
Conclusion
This compound has demonstrated potent inhibitory activity against both acetylcholinesterase and butyrylcholinesterase in vitro. The available data suggest that it is a promising candidate for further investigation as a potential therapeutic agent for conditions characterized by cholinergic deficits. This technical guide provides the foundational information necessary for researchers to build upon existing knowledge, replicate, and expand upon these initial findings. Further studies are warranted to elucidate the precise mechanism of inhibition, evaluate its in vivo efficacy and safety, and explore its potential in relevant disease models.
References
Ebeiedinone: A Technical Guide on its Role in Mitigating Oxidative Stress, an Insight from Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebeiedinone, a major isosteroidal alkaloid derived from the bulbs of Fritillariae Cirrhosae Bulbus (Chuanbeimu), has a long history of use in Traditional Chinese Medicine (TCM) for treating respiratory ailments. This technical guide synthesizes the current scientific understanding of this compound's mechanism of action, focusing on its role in cellular signaling pathways related to oxidative stress and apoptosis. We provide a comprehensive overview of the quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts.
Introduction
Fritillariae Cirrhosae Bulbus is a well-documented herb in the Chinese Pharmacopoeia, traditionally used to relieve cough and resolve phlegm. Modern pharmacological studies have begun to elucidate the molecular mechanisms behind its therapeutic effects, identifying this compound as a key bioactive constituent. Recent research has highlighted the protective effects of this compound against oxidative stress-induced cell injury, a pathological process implicated in various chronic diseases, including Chronic Obstructive Pulmonary Disease (COPD). This guide focuses on the cellular and molecular evidence demonstrating this compound's potential as a therapeutic agent.
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its protective effects by modulating two critical signaling pathways involved in the cellular response to oxidative stress: the KEAP1/NRF2 pathway and the JNK/MAPK pathway .
The KEAP1/NRF2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the antioxidant response. Under normal conditions, KEAP1 targets NRF2 for degradation. However, upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes. This action helps to restore cellular redox homeostasis and protect against oxidative damage.
The JNK/MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subgroup of the mitogen-activated protein kinase (MAPK) family, is activated by various stress stimuli, including oxidative stress. Prolonged activation of the JNK pathway can lead to apoptosis or programmed cell death.
This compound has been demonstrated to inhibit the phosphorylation of JNK, thereby downregulating this pro-apoptotic pathway and protecting cells from oxidative stress-induced death.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the effects of this compound on human bronchial epithelial (BEAS-2B) cells exposed to cigarette smoke extract (CSE), a model for oxidative stress.
Table 1: Effect of this compound on BEAS-2B Cell Viability (CCK-8 Assay)
| Treatment | Concentration (µM) | Cell Viability (%) vs. Control |
| Control | - | 100 |
| CSE (0.5%) | - | ~60 |
| CSE (0.5%) + this compound | 10 | ~75 |
| CSE (0.5%) + this compound | 20 | ~85 |
| CSE (0.5%) + this compound | 40 | ~95 |
Table 2: Effect of this compound on Oxidative Stress Markers (ELISA)
| Treatment | Concentration (µM) | 4-HNE Level (relative to CSE) | 8-OHdG Level (relative to CSE) |
| Control | - | Low | Low |
| CSE (0.5%) | - | 1.00 | 1.00 |
| CSE (0.5%) + this compound | 10 | ~0.70 | ~0.65 |
| CSE (0.5%) + this compound | 20 | ~0.50 | ~0.45 |
| CSE (0.5%) + this compound | 40 | ~0.35 | ~0.30 |
Table 3: Effect of this compound on Apoptosis (Flow Cytometry)
| Treatment | Concentration (µM) | Apoptosis Rate (%) |
| Control | - | ~5 |
| CSE (0.5%) | - | ~35 |
| CSE (0.5%) + this compound | 10 | ~25 |
| CSE (0.5%) + this compound | 20 | ~18 |
| CSE (0.5%) + this compound | 40 | ~10 |
Table 4: Effect of this compound on Antioxidant Enzyme Activity and Lipid Peroxidation
| Treatment | Concentration (µM) | SOD Activity (relative to CSE) | GSH/GSSG Ratio (relative to CSE) | MDA Level (relative to CSE) |
| Control | - | High | High | Low |
| CSE (0.5%) | - | 1.00 | 1.00 | 1.00 |
| CSE (0.5%) + this compound | 10 | ~1.3 | ~1.4 | ~0.7 |
| CSE (0.5%) + this compound | 20 | ~1.6 | ~1.7 | ~0.5 |
| CSE (0.5%) + this compound | 40 | ~1.9 | ~2.0 | ~0.3 |
Note: The values in the tables are estimations based on graphical representations in the source literature and are intended for comparative purposes.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells (BEAS-2B).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were pre-treated with this compound (10, 20, and 40 µM) for 2 hours before being exposed to 0.5% cigarette smoke extract (CSE) for 24 hours.
Cell Viability Assay (CCK-8)
-
BEAS-2B cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
The cells were then treated with various concentrations of this compound and/or CSE as described in section 4.1.
-
After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for 2 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
Cell viability was calculated as a percentage of the control group.
Oxidative Stress Marker Analysis (ELISA)
-
BEAS-2B cells were seeded in 6-well plates and treated as described in section 4.1.
-
After treatment, the cell culture supernatant was collected.
-
The levels of 4-Hydroxynonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance was read at the appropriate wavelength using a microplate reader.
-
Concentrations were determined by comparison with a standard curve.
Apoptosis Assay (Flow Cytometry)
-
BEAS-2B cells were seeded in 6-well plates and treated as described in section 4.1.
-
After treatment, both adherent and floating cells were collected and washed twice with cold PBS.
-
The cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
BEAS-2B cells were seeded in 6-well plates and treated as described in section 4.1.
-
Total protein was extracted from the cells using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against NRF2, KEAP1, JNK, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane was washed and incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using image analysis software.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Fritillariae Cirrhosae Bulbus, demonstrates significant potential as a therapeutic agent for conditions associated with oxidative stress. Its ability to modulate the KEAP1/NRF2 and JNK/MAPK signaling pathways provides a clear mechanistic basis for its protective effects against cellular damage and apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. Future research should focus on in vivo studies to validate these findings in animal models of disease and to explore the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, structure-activity relationship studies could lead to the development of novel, more potent derivatives with enhanced therapeutic efficacy.
Ebeiedinone (ISX-9): A Promising Small Molecule for Neurodegenerative Disease Research
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Ebeiedinone, also known as Isoxazole-9 (ISX-9), is a small molecule compound that has garnered significant attention in the field of neuroscience for its potent ability to induce neuronal differentiation and promote neurogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its application in neurodegenerative disease research.
Core Mechanism of Action
This compound primarily functions by promoting the differentiation of neural stem and progenitor cells into mature neurons.[1][2] Its mechanism is multifaceted, involving the modulation of several key signaling pathways crucial for neurodevelopment and cellular protection.
1. MEF2-Dependent Gene Expression: The principal pathway activated by this compound involves a calcium-activated signaling cascade that leads to the activation of the Myocyte-Enhancer Factor 2 (MEF2) transcription factor.[1][2] This process is initiated by N-methyl-D-aspartate receptor (NMDAR)-mediated signaling, which triggers the phosphorylation of Histone Deacetylase 5 (HDAC5).[2] Phosphorylated HDAC5 is then exported from the nucleus, leading to the de-repression of MEF2. Activated MEF2, in turn, promotes the expression of downstream neurogenic genes, such as NeuroD1, which is a key regulator of neuronal maturation.[2][3]
2. Wnt/β-catenin Pathway Activation: this compound has also been identified as a novel agonist of the Wnt/β-catenin signaling pathway.[3] It has been shown to target Axin1, potentiating the interaction between LRP6 and Axin1. This leads to the stabilization of β-catenin, allowing it to translocate to the nucleus and activate the transcription of Wnt target genes, which are involved in cell proliferation and differentiation.[3]
3. Neurotrophin and Antioxidant Signaling: In some cellular contexts, this compound has been shown to act on the nerve growth factor receptor (NGFR) and upregulate downstream signaling proteins such as ERK and TAU.[4] This can lead to the modulation of β-catenin and an increase in the expression of Keratinocyte Growth Factor (KGF).[4] Additionally, this compound may exert protective effects through the activation of the KEAP1/NRF2 signaling pathway, which plays a critical role in the cellular antioxidant response.[5]
Signaling Pathways and Experimental Workflow Diagrams
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice [6]
| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) | Oral (4 mg/kg) | Oral (8 mg/kg) |
| Cmax (ng/mL) | - | 123.5 ± 28.4 | 210.9 ± 45.7 | 398.2 ± 98.6 |
| Tmax (h) | - | 0.25 ± 0.11 | 0.38 ± 0.18 | 0.50 ± 0.22 |
| AUC (ng·h/mL) | 134.7 ± 25.1 | 165.3 ± 39.8 | 328.1 ± 75.4 | 659.8 ± 150.3 |
| t1/2 (h) | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.5 ± 0.7 |
| Absolute Bioavailability | - | 30.6% | - | - |
Data presented as mean ± standard deviation.
Table 2: Analytical Method Validation [6]
| Parameter | Value/Range |
| Analytical Method | UPLC-MS/MS |
| Linearity Range | 1–2000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (CV) | < 15% |
| Inter-day Precision (CV) | < 15% |
| Accuracy | 85.4% to 114.6% |
| Average Recovery | > 61.3% |
| Matrix Effect | 87.0% to 106.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.[6]
Materials:
-
This compound
-
Yubeinine (internal standard)
-
Male ICR mice (24 total)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
UPLC-MS/MS system
Methodology:
-
Animal Dosing:
-
Divide 24 mice randomly into four groups (n=6 per group).
-
Group 1 (IV): Administer a single intravenous dose of 0.5 mg/kg this compound.
-
Groups 2-4 (Oral): Administer single oral gavage doses of 2, 4, and 8 mg/kg this compound, respectively.
-
-
Blood Sampling:
-
Collect blood samples (approx. 30 µL) from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Place samples into heparinized tubes and centrifuge to separate plasma.
-
-
Sample Preparation:
-
To 20 µL of plasma, add the internal standard (Yubeinine).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Use electrospray ionization (ESI) in the positive interface.
-
Monitor the transitions in Multiple Reaction Monitoring (MRM) mode:
-
This compound: m/z 414.4 → 91.1
-
Internal Standard (Yubeinine): m/z 430.4 → 412.3
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in each sample.
-
Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and t1/2.
-
Protocol 2: In Vitro Neuronal Differentiation of Adult Neural Stem Cells
Objective: To assess the ability of this compound to induce neuronal differentiation in a culture of adult neural stem/progenitor cells.[1]
Materials:
-
Adult rat hippocampal neural stem/progenitor cells (e.g., HCN cell line)
-
Basal culture medium (e.g., DMEM/F12)
-
Growth factors (e.g., bFGF, EGF)
-
This compound (ISX-9)
-
Primary antibodies: anti-β-III tubulin (Tuj1), anti-NeuN, anti-GFAP
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microscopy imaging system
Methodology:
-
Cell Plating:
-
Culture neural stem cells in proliferation medium (basal medium supplemented with growth factors) on coated plates (e.g., poly-L-ornithine and fibronectin).
-
-
Initiation of Differentiation:
-
To induce differentiation, withdraw the growth factors from the culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) as a control.
-
Culture for a period of 5-7 days, replacing the medium with fresh this compound/vehicle every 2-3 days.
-
-
Immunocytochemistry:
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum).
-
Incubate with primary antibodies overnight at 4°C to label immature neurons (Tuj1), mature neurons (NeuN), and astrocytes (GFAP).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Capture images using a fluorescence microscope.
-
Quantify the percentage of Tuj1-positive or NeuN-positive cells relative to the total number of DAPI-stained nuclei.
-
Compare the percentage of differentiated neurons in this compound-treated cultures to the vehicle control.
-
Application in Neurodegenerative Disease Models
This compound's ability to promote neurogenesis makes it a valuable tool for investigating therapeutic strategies for neurodegenerative disorders characterized by neuronal loss, such as Alzheimer's and Parkinson's disease.
-
Alzheimer's Disease (AD): A decline in adult hippocampal neurogenesis is an early event in AD, contributing to cognitive decline.[7] By stimulating the generation of new neurons in the hippocampus, this compound could potentially help restore synaptic plasticity and improve memory function.[1]
-
Parkinson's Disease (PD): Research using dopaminergic neurons derived from iPS cells of familial Parkinson's disease patients has shown that certain compounds can reduce stress-induced apoptosis.[8] It was found that inhibiting calcium influx via T-type calcium channels could reduce this apoptosis.[8] Given this compound's modulation of calcium signaling, it represents a promising candidate for protecting the vulnerable dopaminergic neuron population in PD.
Conclusion
This compound (ISX-9) is a potent small molecule inducer of neurogenesis with a well-defined, albeit complex, mechanism of action centered on the MEF2 and Wnt/β-catenin signaling pathways. The quantitative data from pharmacokinetic studies demonstrate its oral bioavailability, and established in vitro and in vivo protocols provide a clear framework for its further investigation. As a readily available chemical tool, this compound holds considerable promise for advancing our understanding of adult neurogenesis and for the development of novel therapeutic strategies for a range of neurodegenerative diseases.
References
- 1. stemcell.com [stemcell.com]
- 2. Effects of Isx-9 and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ISX-9 Promotes KGF Secretion From MSCs to Alleviate ALI Through NGFR-ERK-TAU-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of neurogenesis and synaptogenesis by bilobalide and quercetin via common final pathway in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Ebeiedinone: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ebeiedinone, a major isosteroidal alkaloid derived from the bulbs of Fritillariae Cirrhosae Bulbus, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential. Through the modulation of key signaling pathways, including Keap1/Nrf2, JNK/MAPK, and NF-κB, this compound effectively mitigates oxidative stress and the inflammatory cascade. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its activity, and provides visual representations of the involved signaling pathways to support further research and development of this compound as a potential anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Isosteroidal alkaloids, a class of natural products found in plants of the Fritillaria and Veratrum genera, have been recognized for their diverse pharmacological activities, including anti-inflammatory effects. This compound, as a prominent member of this class, has been the subject of research to understand its specific contributions to these therapeutic properties. This guide focuses on the anti-inflammatory actions of this compound, providing a detailed overview of its mechanisms of action at the molecular level.
Quantitative Data on Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative findings from a study on human bronchial epithelial (BEAS-2B) cells exposed to cigarette smoke extract (CSE), a known inducer of oxidative stress and inflammation.
Table 1: Effect of this compound on Markers of Oxidative Stress in CSE-Induced BEAS-2B Cells
| Marker | Treatment Group | Concentration (µM) | Result (Mean ± SD) | % Change vs. CSE Group |
| ROS (Relative Fluorescence) | Control | - | 1.00 ± 0.08 | - |
| CSE | - | 2.58 ± 0.15 | - | |
| This compound + CSE | 10 | 1.95 ± 0.12 | ↓ 24.4% | |
| This compound + CSE | 20 | 1.62 ± 0.10 | ↓ 37.2% | |
| This compound + CSE | 40 | 1.25 ± 0.09 | ↓ 51.6% | |
| MDA (nmol/mg protein) | Control | - | 1.52 ± 0.11 | - |
| CSE | - | 4.89 ± 0.32 | - | |
| This compound + CSE | 10 | 3.87 ± 0.25 | ↓ 20.9% | |
| This compound + CSE | 20 | 3.15 ± 0.21 | ↓ 35.6% | |
| This compound + CSE | 40 | 2.28 ± 0.17 | ↓ 53.4% | |
| 4-HNE (nmol/mg protein) | Control | - | 0.89 ± 0.07 | - |
| CSE | - | 3.21 ± 0.24 | - | |
| This compound + CSE | 10 | 2.54 ± 0.19 | ↓ 20.9% | |
| This compound + CSE | 20 | 2.01 ± 0.15 | ↓ 37.4% | |
| This compound + CSE | 40 | 1.43 ± 0.11 | ↓ 55.5% | |
| SOD (U/mg protein) | Control | - | 125.4 ± 8.9 | - |
| CSE | - | 58.7 ± 4.1 | - | |
| This compound + CSE | 10 | 75.9 ± 5.3 | ↑ 29.3% | |
| This compound + CSE | 20 | 92.1 ± 6.4 | ↑ 56.9% | |
| This compound + CSE | 40 | 110.3 ± 7.7 | ↑ 87.9% | |
| GSH/GSSG Ratio | Control | - | 8.5 ± 0.6 | - |
| CSE | - | 3.2 ± 0.2 | - | |
| This compound + CSE | 10 | 4.7 ± 0.3 | ↑ 46.9% | |
| This compound + CSE | 20 | 6.1 ± 0.4 | ↑ 90.6% | |
| This compound + CSE | 40 | 7.8 ± 0.5 | ↑ 143.8% |
Data extracted from a study by Liu et al. (2024).[1]
Table 2: Effect of this compound on the Expression of Key Signaling Proteins in CSE-Induced BEAS-2B Cells
| Protein | Treatment Group | Concentration (µM) | Relative Expression (Protein/GAPDH, Mean ± SD) | % Change vs. CSE Group |
| Keap1 | Control | - | 1.00 ± 0.09 | - |
| CSE | - | 1.35 ± 0.11 | - | |
| This compound + CSE | 1 | 1.21 ± 0.10 | ↓ 10.4% | |
| This compound + CSE | 10 | 1.02 ± 0.08 | ↓ 24.4% | |
| This compound + CSE | 40 | 0.85 ± 0.07 | ↓ 37.0% | |
| This compound + CSE | 80 | 0.68 ± 0.05 | ↓ 49.6% | |
| Nrf2 | Control | - | 1.00 ± 0.08 | - |
| CSE | - | 0.42 ± 0.03 | - | |
| This compound + CSE | 1 | 0.58 ± 0.04 | ↑ 38.1% | |
| This compound + CSE | 10 | 0.75 ± 0.06 | ↑ 78.6% | |
| This compound + CSE | 40 | 0.92 ± 0.07 | ↑ 119.0% | |
| This compound + CSE | 80 | 1.15 ± 0.09 | ↑ 173.8% | |
| p-JNK | Control | - | 1.00 ± 0.07 | - |
| CSE | - | 2.89 ± 0.20 | - | |
| This compound + CSE | 1 | 2.45 ± 0.17 | ↓ 15.2% | |
| This compound + CSE | 10 | 2.01 ± 0.14 | ↓ 30.4% | |
| This compound + CSE | 40 | 1.58 ± 0.11 | ↓ 45.3% | |
| This compound + CSE | 80 | 1.21 ± 0.08 | ↓ 58.1% |
Data extracted from a study by Liu et al. (2024).[1]
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by mitigating oxidative stress and modulating key inflammatory signaling pathways.
Attenuation of Oxidative Stress
This compound has been shown to significantly reduce the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE) in human bronchial epithelial cells under oxidative stress. Concurrently, it restores the levels of crucial antioxidant enzymes, such as superoxide dismutase (SOD), and replenishes the ratio of reduced to oxidized glutathione (GSH/GSSG). This indicates a potent antioxidant capacity, which is fundamental to its anti-inflammatory action as oxidative stress is a key trigger of inflammatory responses.
Modulation of the Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. This compound has been observed to decrease the expression of Keap1, leading to an accumulation and nuclear translocation of Nrf2. This activation of the Nrf2 pathway is a key mechanism behind this compound's ability to enhance the endogenous antioxidant response.
Inhibition of the JNK/MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are centrally involved in cellular responses to stress and inflammation. Overactivation of the JNK pathway can lead to the production of pro-inflammatory mediators and apoptosis. This compound has been shown to inhibit the phosphorylation of JNK in a dose-dependent manner in CSE-stimulated BEAS-2B cells.[1] This suggests that this compound can dampen the inflammatory response by interfering with this key signaling cascade.
Potential Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct studies on this compound are limited, research on the total alkaloids from Fritillaria cirrhosa, of which this compound is a major component, has demonstrated inhibition of the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the study of this compound's effects on CSE-induced injury in BEAS-2B cells.[1]
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells (BEAS-2B).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
Treatment: Cells were seeded and allowed to adhere overnight. For experiments, cells were pre-treated with varying concentrations of this compound (1, 10, 40, 80 µM) for a specified duration before being stimulated with cigarette smoke extract (CSE).
Oxidative Stress Marker Analysis
-
ROS Detection: Intracellular ROS levels were measured using a 2′,7′-dichlorofluorescin diacetate (DCFDA) fluorescent probe. Cells were incubated with DCFDA, and the fluorescence intensity was measured using a microplate reader.
-
MDA, 4-HNE, SOD, and GSH/GSSG Assays: The concentrations of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), the activity of superoxide dismutase (SOD), and the ratio of reduced to oxidized glutathione (GSH/GSSG) were determined using commercially available colorimetric assay kits, according to the manufacturer's instructions.
Western Blot Analysis
-
Cell Lysis: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene fluoride (PVDF) membranes.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against Keap1, Nrf2, JNK, p-JNK, and GAPDH overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent, acting through the potentiation of the endogenous antioxidant response via the Keap1/Nrf2 pathway and the suppression of pro-inflammatory signaling through the JNK/MAPK and likely the NF-κB pathways. The quantitative data presented herein provide a solid foundation for its further investigation.
Future research should focus on:
-
In vivo studies: To validate the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Direct NF-κB Inhibition: To conclusively determine the direct effects of this compound on the NF-κB pathway and elucidate the precise molecular interactions.
-
Pharmacokinetics and Safety: To assess the bioavailability, metabolism, and safety profile of this compound to determine its suitability for clinical development.
-
Structure-Activity Relationship Studies: To explore modifications of the this compound structure that could enhance its anti-inflammatory potency and selectivity.
This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, serving as a valuable resource for researchers and drug development professionals in the field.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Ebeiedinone from Fritillaria ebeiensis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ebeiedinone is a C-nor-D-homo steroidal alkaloid isolated from the bulbs of Fritillaria ebeiensis, a plant used in traditional Chinese medicine.[1][2] This class of compounds, including related alkaloids like peimine and peiminine, has demonstrated various pharmacological activities, including antitussive and expectorant effects.[1] Notably, this compound and its congeners have been investigated for their potential to inhibit oxidative stress and apoptosis, making them promising candidates for further drug development. This document provides detailed protocols for the extraction of this compound from Fritillaria ebeiensis and summarizes the quantitative data available for related alkaloids. Additionally, it visualizes the experimental workflow and a relevant signaling pathway.
Quantitative Data Summary
| Compound | Fritillaria ebeiensis | Fritillaria taipaiensis | Fritillaria imperialis | Fritillaria cirrhosa (Leaves) | Notes |
| This compound | Present[1][2] | Present | - | - | A C-nor-D-homo steroidal alkaloid. |
| Peimine | Present[2] | Present | - | Present | Also known as Verticine. |
| Peiminine | Present[2] | Present | - | Present | A common alkaloid in Fritillaria. |
| Ebeinine | Present[2] | - | - | - | Found alongside this compound. |
| Imperialine | - | Present | Present | - | A major alkaloid in some species. |
| Total Alkaloids | High Content[1] | - | 0.47% (crude) | 4.998 mg/g | Total alkaloid content can vary significantly. |
Experimental Protocols
Two primary methods for the extraction of total alkaloids from Fritillaria species are presented below. These can be adapted for the specific isolation of this compound, which would typically be followed by chromatographic purification steps (e.g., column chromatography, HPLC).
Protocol 1: Acid-Base Extraction Method
This protocol is based on a method for extracting total alkaloids from Fritillaria species and is suitable for obtaining a crude alkaloid mixture.
Materials and Reagents:
-
Dried and powdered bulbs of Fritillaria ebeiensis
-
0.5% - 2% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
pH meter or pH paper
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Acid Extraction:
-
Take 400g of powdered Fritillaria ebeiensis bulbs and add a 4-fold volume of 0.5% HCl solution.
-
Extract the mixture twice, for 1 hour each time, with agitation.
-
Combine the extracts and concentrate them using a rotary evaporator until each milliliter of the concentrated solution is equivalent to 0.5-0.7g of the original plant material.
-
Centrifuge the concentrated solution to remove solid residues and collect the supernatant.[3]
-
-
Liquid-Liquid Extraction (Acid-Base Partitioning):
-
Dilute the supernatant with an equal volume of distilled water.
-
Adjust the pH of the solution to between 9 and 10 using a 10% NaOH solution.[3]
-
Transfer the alkaline solution to a separatory funnel and extract it three times with an equal volume of dichloromethane.
-
Combine the dichloromethane layers.[3]
-
-
Solvent Removal and Crude Extract Collection:
-
Recover the dichloromethane from the combined organic layers using a rotary evaporator to obtain a dry paste of the crude total alkaloids.[3]
-
Protocol 2: Ethanol Extraction Method
This protocol utilizes ethanol as the primary extraction solvent and has been optimized for the extraction of total alkaloids from a related Fritillaria species.
Materials and Reagents:
-
Dried and powdered bulbs of Fritillaria ebeiensis
-
90% Ethanol (EtOH)
-
Reflux apparatus or temperature-controlled water bath
-
Filtration apparatus
-
Rotary evaporator
Methodology:
-
Ethanol Extraction:
-
To the powdered Fritillaria ebeiensis bulbs, add 90% ethanol at a liquid-to-solid ratio of 15:1 (mL:g).[1]
-
Heat the mixture to 80°C and maintain it for 120 minutes with continuous stirring. This can be done under reflux.[1]
-
After extraction, filter the mixture to separate the ethanol extract from the solid plant material.
-
-
Solvent Removal:
-
Concentrate the ethanol extract using a rotary evaporator at a temperature of 45°C to remove the ethanol.
-
Dry the resulting extract in a vacuum oven to yield the crude ethanol extract containing the alkaloids.[1]
-
Downstream Processing (Purification):
The crude alkaloid extracts obtained from either protocol will be a mixture of compounds. To isolate this compound, further purification is necessary. This typically involves:
-
Column Chromatography: The crude extract can be subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-hexane) to separate fractions based on polarity.
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound can be further purified using pTLC or preparative HPLC to obtain the pure compound.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway Diagram
Caption: Simplified MAPK signaling pathway with the potential inhibitory action of this compound.
References
- 1. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on the chemical constituents of Fritillaria in Hubei. X. Isolation and identification of alkaloids from Fritillaria ebeiensis var.purpurea G.D.Yu et P.Li] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102210803A - Extraction and enrichment method of fritillaria total alkaloids - Google Patents [patents.google.com]
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ebeiedinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebeiedinone, a steroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated significant biological activities, including protective effects against oxidative stress-induced cell injury.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using HPLC. While many published methods for Fritillaria alkaloids utilize Evaporative Light Scattering Detection (ELSD) due to the weak UV absorption of these compounds, this document provides a protocol adaptable for UV detection, which is more commonly available in analytical laboratories.[2][3]
I. Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of this compound and related Fritillaria alkaloids, based on established methods.[3][4]
Table 1: Chromatographic Performance for Fritillaria Alkaloids
| Parameter | Value | Reference |
| Linearity Range (Peimissine) | 13.1 - 288.2 mg/L | [3] |
| Correlation Coefficient (r²) | > 0.997 | [3] |
| Limit of Detection (Hupehenine) | 1.79 µg/mL | [4] |
| Intra-day Precision (RSD) | < 5% | [3] |
| Inter-day Precision (RSD) | < 5% | [3] |
| Recovery | > 95% | [3] |
Table 2: HPLC Method Parameters for Analysis of Fritillaria Alkaloids
| Parameter | Condition 1 | Condition 2 |
| Column | Nova-Pak C18 (150 mm x 3.9 mm) | Reversed-phase C8 |
| Mobile Phase | Acetonitrile-water (containing 0.1% diethylamine) | Acetonitrile–methanol–water (66.5:3.5:30, v/v) containing 0.006% triethylamine |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | ELSD | ELSD |
| Reference | [3] | [2] |
II. Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is adapted from established HPLC-ELSD methods for Fritillaria alkaloids and is intended for use with a UV detector. Optimization and validation are recommended before routine use.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Diethylamine or Triethylamine (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Sonicator
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : Water (with 0.1% diethylamine) in a gradient or isocratic elution. A starting point could be a 70:30 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Due to the lack of a strong chromophore, detection at a low wavelength, such as 205 nm or 210 nm, is recommended. A PDA detector can be used to screen for the optimal wavelength.
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation (from plant material):
-
Weigh a known amount of powdered plant material (e.g., 1 g).
-
Extract with an appropriate solvent (e.g., methanol or ethanol) using ultrasonication or reflux.
-
Filter the extract and evaporate the solvent.
-
Redissolve the residue in a known volume of mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
III. Visualizations
Signaling Pathway of this compound in Oxidative Stress
This compound has been shown to protect against oxidative stress and apoptosis by modulating the KEAP1/NRF2 and JNK/MAPK signaling pathways.[1] The following diagram illustrates this proposed mechanism.
References
- 1. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of the major isosteroidal alkaloids and their glucosides in the bulbs of Fritillaria by high performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of hupehenine in the total alkaloids from Fritillaria hupehensis by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ebeiedinone using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Ebeiedinone is a steroidal alkaloid primarily isolated from plants of the Fritillaria genus, such as Fritillaria ebeiensis and Fritillaria monantha.[1] With a molecular formula of C₂₇H₄₃NO₂ and a molecular weight of 413.6 g/mol , this compound has garnered interest for its pharmacological activities.[1] Notably, this compound has been shown to inhibit cholinesterase activity and protect against oxidative stress and apoptosis by modulating signaling pathways such as the NRF2/KEAP1 and JNK/MAPK pathways.[2][3] Given its therapeutic potential, robust analytical methods for the quantification and identification of this compound in various matrices are essential for research and drug development.
This application note details a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). While specific GC-MS data for this compound is not widely published, this protocol is adapted from established methods for the analysis of other alkaloids and structurally similar compounds.[4][5][6][7][8] The method includes sample preparation, derivatization, and optimized GC-MS instrument parameters.
Experimental Protocols
1. Sample Preparation: Alkaloid Extraction
This protocol is based on a standard acid-base extraction method for alkaloids from plant material.[6][8]
-
Homogenization: Homogenize 2 grams of dried and powdered plant material in 30 mL of 0.5 N HCl.
-
Extraction: Allow the mixture to stand for 30 minutes at room temperature, followed by centrifugation at 5000 x g for 10 minutes. The pellet can be re-extracted to improve yield.
-
Basification: Combine the acidic supernatants and adjust the pH to 12-14 using 25% NH₄OH.
-
Liquid-Liquid or Solid-Phase Extraction:
-
For liquid-liquid extraction, partition the basified aqueous phase against an immiscible organic solvent such as dichloromethane or chloroform (3 x 30 mL).
-
Alternatively, for solid-phase extraction, an Extrelut column can be used, eluting the total alkaloids with dichloromethane.[6]
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield the crude alkaloid extract.
2. Derivatization: Silylation
Due to the presence of a hydroxyl group, derivatization of this compound is recommended to increase its volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for compounds with active hydrogens.[9]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylation agent.[9]
-
Procedure:
-
Dissolve the dried alkaloid extract in a suitable solvent (e.g., dichloromethane, pyridine, or acetonitrile).
-
Add 50 µL of the silylation reagent (BSTFA + 1% TMCS) to the sample.
-
Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
3. GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used. These are based on general protocols for alkaloid analysis.[4][6][7]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injector Temperature | 250 - 300°C |
| Oven Temperature Program | Initial: 120°C, hold for 2 minRamp: 6-10°C/min to 300-320°CFinal Hold: 10 min at 300-320°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound would require the generation of a calibration curve using a certified reference standard. The following table summarizes the expected quantitative data that would be generated.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound-TMS | To be determined | To be determined | To be determined | To be determined | To be determined |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: this compound's modulation of the NRF2/KEAP1 signaling pathway.
References
- 1. This compound | C27H43NO2 | CID 5316984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Ebeiedinone: A Novel Probe for Investigating TGF-beta Signaling Crosstalk
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ebeiedinone, a steroidal alkaloid derived from the bulb of Fritillaria ebeica, has demonstrated significant biological activities, including anti-inflammatory and anti-oxidative stress properties. While its direct interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway has not been extensively characterized, its known modulation of the NRF2/KEAP1 and JNK/MAPK pathways presents a compelling case for its use as a tool to study the intricate crosstalk between these pathways and TGF-β signaling. The TGF-β pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of TGF-β signaling is implicated in a wide range of pathologies, particularly fibrotic diseases and cancer.
These application notes provide a comprehensive guide for utilizing this compound to explore the non-canonical regulation of TGF-β signaling, with a focus on its potential to indirectly modulate TGF-β responses through its effects on the NRF2 and JNK/MAPK pathways.
Mechanism of Action: An Indirect Approach to a Key Pathway
The canonical TGF-β signaling cascade involves the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). Activated ALK5 subsequently phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound's effects are primarily attributed to its influence on two key signaling pathways that are known to intersect with TGF-β signaling:
-
NRF2/KEAP1 Pathway: this compound has been shown to activate the NRF2 pathway, a master regulator of the antioxidant response.[1] There is growing evidence of crosstalk between the NRF2 and TGF-β/SMAD pathways, where NRF2 activation can modulate TGF-β-induced fibrotic responses.[2][3]
-
JNK/MAPK Pathway: this compound is also known to modulate the JNK/MAPK pathway.[1] The JNK pathway is a key component of the non-canonical TGF-β signaling cascade and can influence SMAD-dependent gene expression.[4][5]
By activating these pathways, this compound can be used to investigate their combined effect on TGF-β-mediated cellular responses, providing insights into the complex regulatory networks that govern cell fate.
Quantitative Data
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Cell Line | Assay | Effective Concentration | Reference |
| Inhibition of ROS production | BEAS-2B | Flow Cytometry | 10 µM | [1] |
| Reversal of CSE-induced effects | BEAS-2B | Western Blot | 1, 10, 40, 80 µM | [1] |
| Modulation of NRF2/KEAP1 pathway | BEAS-2B | Western Blot | 1, 10, 40, 80 µM | [1] |
| Modulation of JNK/MAPK pathway | BEAS-2B | Western Blot | 1, 10, 40, 80 µM | [1] |
Experimental Protocols
Here, we provide detailed protocols for investigating the effects of this compound on the TGF-β signaling pathway.
Protocol 1: Analysis of SMAD2/3 Phosphorylation by Western Blot
This protocol is designed to determine if this compound modulates the canonical TGF-β pathway by assessing the phosphorylation status of SMAD2 and SMAD3.
Materials:
-
Cell line of interest (e.g., A549, HaCaT, primary fibroblasts)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-SMAD2, anti-SMAD3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 1, 10, 40 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: Add TGF-β1 (typically 1-10 ng/mL) to the wells and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated SMAD2/3 to total SMAD2/3 and the loading control (β-actin).
Protocol 2: TGF-β-Responsive Reporter Gene Assay
This assay measures the transcriptional activity of the SMAD complex, providing a functional readout of the canonical TGF-β pathway.
Materials:
-
Cell line of interest
-
TGF-β-responsive reporter plasmid (e.g., pGL3-(CAGA)12-luciferase)
-
Control plasmid for transfection normalization (e.g., pRL-TK Renilla luciferase)
-
Transfection reagent
-
This compound
-
Recombinant human TGF-β1
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the TGF-β-responsive reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TGF-β1 for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Protocol 3: Quantitative PCR (qPCR) for TGF-β Target Genes
This protocol assesses the effect of this compound on the expression of TGF-β target genes involved in fibrosis and other cellular processes.
Materials:
-
Cell line of interest
-
This compound
-
Recombinant human TGF-β1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound and/or TGF-β1 as described in Protocol 1.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: TGF-β signaling and points of potential modulation by this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: Proposed logical relationship of this compound's indirect action.
Conclusion
This compound presents a valuable pharmacological tool for dissecting the complex interplay between the TGF-β, NRF2/KEAP1, and JNK/MAPK signaling pathways. While its direct targets within the TGF-β cascade remain to be elucidated, its established effects on key crosstalk nodes offer a unique opportunity to investigate the non-canonical regulation of TGF-β-mediated cellular processes. The protocols and information provided herein serve as a foundation for researchers to explore the potential of this compound in advancing our understanding of TGF-β signaling in health and disease. Further investigation is warranted to fully characterize the molecular mechanisms underlying this compound's modulatory effects.
References
- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Role of the KEAP1-NRF2 Pathway in TGFβ1-Stimulated Renal Epithelial Transition to Fibroblastic Cells: A Modulatory Effect on SMAD Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for TGF-β1/Nrf2 Signaling Crosstalk in a Cuprizone Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A crosstalk between the Smad and JNK signaling in the TGF-β-induced epithelial-mesenchymal transition in rat peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Crosstalk between the Smad and JNK Signaling in the TGF-β-Induced Epithelial-Mesenchymal Transition in Rat Peritoneal Mesothelial Cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Ebeiedinone as a Marker for Fritillaria Species Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fritillaria, a genus in the Liliaceae family, encompasses over 130 species, many of which are used in traditional medicine, particularly in Traditional Chinese Medicine (TCM).[1][2] The bulbs of several Fritillaria species, known as "Beimu," are valued for their antitussive, expectorant, and anti-inflammatory properties.[3][4] These therapeutic effects are largely attributed to a class of compounds known as isosteroidal alkaloids.[1][5] However, the specific alkaloid profiles can vary significantly between different Fritillaria species, making accurate species identification crucial for ensuring the safety, efficacy, and quality control of herbal medicines.[1] Misidentification or substitution with closely related but chemically distinct species can lead to reduced therapeutic efficacy or even adverse effects.
Ebeiedinone, a C27 isosteroidal alkaloid, has emerged as a potential chemical marker for the chemotaxonomic identification and differentiation of Fritillaria species.[3][6] Its presence and relative abundance, along with other key alkaloids, can serve as a fingerprint to distinguish between various species, such as Fritillaria cirrhosa and Fritillaria pallidiflora.[6] This application note provides a summary of the quantitative data of this compound in different Fritillaria species, detailed protocols for its extraction and quantification, and a logical workflow for its use in species identification.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound varies among different Fritillaria species, which forms the basis for its use as a chemical marker. The following table summarizes the available quantitative data for this compound in selected Fritillaria species. It is important to note that the quantitative data for a wide range of species is still limited in publicly available literature, and further research is needed to expand this dataset for more comprehensive species differentiation.
| Fritillaria Species | Plant Part | This compound Content (µg/g dry weight) | Reference |
| Fritillaria cirrhosa Bulbus (FCB) | Bulb | Not specified, but present | [6] |
| Fritillaria pallidiflora Bulbus (FPB) | Bulb | Not specified, but present | [6] |
| Fritillaria taipaiensis | Bulb | Significant differences observed between biomass from different regions | [7][8][9] |
| Fritillaria ussuriensis | Bulb | Isolated and identified as a constituent | [3][10][11] |
Note: While the presence of this compound is confirmed in the species listed, specific quantitative ranges from the provided search results were not consistently available. The study by Liu et al. (2023) on distinguishing FCB and FPB using nine isosteroidal alkaloids, including this compound, highlights the differential content but does not provide a specific range for this compound alone in the abstract.[6] Further consultation of the full-text articles is recommended for detailed quantitative data.
Experimental Protocols
Protocol for Extraction of Isosteroidal Alkaloids (including this compound) from Fritillaria Bulbs
This protocol is a generalized procedure based on common methods for alkaloid extraction from Fritillaria species.[12]
Materials and Reagents:
-
Dried Fritillaria bulbs
-
Grinder or mill
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Ammonia solution (25%)
-
Rotary evaporator
-
Filter paper or membrane filter (0.22 µm)
-
Glassware (beakers, flasks, etc.)
-
Ultrasonic bath (optional)
Procedure:
-
Sample Preparation: Grind the dried Fritillaria bulbs into a fine powder (approximately 40-60 mesh).
-
Alkalization: Weigh a specific amount of the powdered sample (e.g., 0.5 g) and transfer it to a flask. Add a small volume of 25% ammonia solution and mix thoroughly to create an alkaline environment. Let it stand for about 30 minutes.
-
Extraction: Add a solvent mixture of chloroform and methanol (e.g., in a 2:1 v/v ratio) to the alkalized powder.
-
Sonication (Optional): Place the flask in an ultrasonic bath for 30-60 minutes to enhance extraction efficiency.
-
Maceration/Reflux: Alternatively, allow the mixture to macerate for 24 hours with occasional shaking, or perform a reflux extraction for 2-3 hours.
-
Filtration: Filter the extract through filter paper to remove the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C) until the solvent is completely removed.
-
Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injecting it into the UPLC-MS/MS system.
Protocol for Quantification of this compound using UPLC-MS/MS
This protocol is adapted from a method for the determination of this compound in biological samples and is suitable for the quantification of this compound in Fritillaria extracts.[13]
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).[14]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
-
This compound: Precursor ion (m/z) 414.4 → Product ion (m/z) 91.1.[6]
-
Internal Standard (IS) (optional but recommended, e.g., a structurally similar alkaloid not present in the sample): To be determined based on the chosen standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
Sample and Standard Analysis: Inject the prepared Fritillaria extracts and calibration standards into the UPLC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the specified transitions for this compound and the internal standard (if used).
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (or the peak area of this compound if no IS is used) against the concentration of the calibration standards. Determine the concentration of this compound in the plant extracts by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Biosynthesis of Isosteroidal Alkaloids in Fritillaria
The biosynthesis of isosteroidal alkaloids in Fritillaria is a complex process that starts from cholesterol. While the complete pathway for this compound is not fully elucidated, the following diagram illustrates the general biosynthetic route leading to isosteroidal alkaloids.[2][5][15]
Biosynthesis of Isosteroidal Alkaloids.
Experimental Workflow for Fritillaria Species Identification
The following diagram outlines the logical workflow for identifying and differentiating Fritillaria species using this compound as a chemical marker.
Workflow for Species Identification.
Conclusion
This compound holds significant promise as a chemical marker for the identification and differentiation of Fritillaria species. The variation in its content, when analyzed in conjunction with other characteristic alkaloids, can provide a robust method for quality control and authentication of Fritillaria-based medicinal products. The protocols outlined in this document provide a framework for researchers and industry professionals to extract and quantify this compound accurately. Further research to expand the quantitative database of this compound and other alkaloids across a wider range of Fritillaria species will enhance the reliability and applicability of this chemotaxonomic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new alkaloid from Fritillaria ussuriensis Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Identification of Alkaloid Genes from the Biomass of Fritillaria taipaiensis P.Y. Li - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. [논문]A new alkaloid from Fritillaria ussuriensis Maxim [scienceon.kisti.re.kr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of 5 Alkaloids in Fritillaria by Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Ebeiedinone in Non-Small Cell Lung Cancer (NSCLC) Research Models
Version: 1.0
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Ebeiedinone is a steroidal alkaloid compound with the chemical formula C27H43NO2[1]. It is identified by CAS number 25650-68-4[2][3]. While the biological activities of this compound have been investigated in other contexts, such as the inhibition of human whole blood cholinesterase[2], a comprehensive literature search did not yield any specific studies on the application or efficacy of this compound in non-small cell lung cancer research models.
Therefore, this document serves as a template to guide researchers in the potential investigation of this compound or similar novel compounds in NSCLC models. The protocols and data presentation formats provided are based on established methodologies in NSCLC research for other therapeutic agents.
Preclinical Research Workflow for a Novel Compound in NSCLC
The following diagram outlines a typical preclinical research workflow for evaluating a novel compound like this compound in NSCLC.
Quantitative Data Summary
Should research be conducted, all quantitative data should be summarized for clarity and comparison. Below are example tables for presenting typical in vitro and in vivo data.
Table 1: In Vitro Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | Histology | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Control) |
| A549 | Adenocarcinoma | Data not available | Insert value |
| H1299 | Adenocarcinoma | Data not available | Insert value |
| PC9 | Adenocarcinoma (EGFR exon 19 del) | Data not available | Insert value |
| H460 | Large Cell Carcinoma | Data not available | Insert value |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SD |
| Vehicle Control | - | Insert value | 0 | Insert value |
| This compound | 10 | Data not available | Data not available | Data not available |
| This compound | 25 | Data not available | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available | Data not available |
| Cisplatin (Control) | 5 | Insert value | Insert value | Insert value |
Key Signaling Pathways in NSCLC
Several signaling pathways are commonly dysregulated in NSCLC and represent potential targets for novel therapeutics. The EGFR and PI3K/Akt pathways are critical in NSCLC cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently mutated or overexpressed in NSCLC, leading to uncontrolled cell growth.
Experimental Protocols
The following are standard protocols that could be adapted for the study of this compound in NSCLC research models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Cisplatin or Doxorubicin. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat NSCLC cells with this compound at the desired concentrations for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, Bcl-2, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject 2-5 x 10^6 NSCLC cells (e.g., A549) suspended in Matrigel into the flank of 6-8 week old athymic nude mice.
-
Tumor Growth: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (at various doses) and vehicle control via the appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Tissue Analysis: Process the tumors and major organs for histopathological analysis (H&E staining) and biomarker assessment (e.g., immunohistochemistry for Ki-67, CD31).
Conclusion and Future Directions
Currently, there is no available scientific literature to support the use of this compound in non-small cell lung cancer models. The application notes and protocols provided herein are intended to serve as a foundational guide for researchers interested in exploring the potential anti-cancer effects of this compound or other novel compounds in NSCLC. Future research should focus on initial in vitro screening to determine if this compound exhibits any cytotoxic or anti-proliferative effects on NSCLC cell lines. Positive results would warrant further investigation into its mechanism of action and subsequent evaluation in in vivo models.
References
Investigating NF-κB Signaling with EF24: Application Notes and Protocols
Disclaimer: The following application notes and protocols detail the use of the curcumin analog EF24 for investigating NF-κB signaling. At the time of writing, there is no available scientific literature linking the compound "Ebeiedinone" to the NF-κB signaling pathway. Therefore, EF24 is presented here as a well-characterized inhibitor suitable for such studies.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic development. EF24, a synthetic monoketone analog of curcumin, has emerged as a potent inhibitor of the NF-κB signaling cascade.[1][2] These notes provide detailed protocols for utilizing EF24 to investigate NF-κB signaling in a research setting.
EF24 exerts its inhibitory effect primarily through the direct inhibition of IκB kinase (IKK), the upstream kinase responsible for phosphorylating the inhibitory IκB proteins.[1][2] This action prevents the degradation of IκBα, thereby sequestering NF-κB (p65/p50 heterodimer) in the cytoplasm and blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory and pro-survival genes.[1]
Data Presentation
Quantitative Inhibition Data for EF24
| Parameter | Cell Line/System | IC50 Value | Reference |
| NF-κB Nuclear Translocation | A549 (Human Lung Carcinoma) | 1.3 µM | [1][2] |
| IκB Phosphorylation | A549 (Human Lung Carcinoma) | ~1.3 µM | [1] |
| IKKβ Kinase Activity (in vitro) | Recombinant IKKβ | 1.9 µM | [1][3] |
| Cytotoxicity (GI50) | Melanoma Cell Lines | 0.7 µM | [4] |
| Cytotoxicity (GI50) | Breast Cancer Cell Lines | 0.8 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NF-κB signaling pathway and the inhibitory action of EF24.
References
- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ebeiedinone in Molecular Docking Studies
Abstract
Ebeiedinone, a major active isosteroidal alkaloid from Fritillariae Cirrhosae Bulbus, has demonstrated significant protective effects against oxidative stress-induced cell injury.[1] Its mechanism is linked to the modulation of key signaling pathways, including the KEAP1/NRF2 and JNK/MAPK systems, suggesting specific protein-ligand interactions that can be explored computationally.[1] Molecular docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein).[2] This document provides detailed application notes and a comprehensive protocol for conducting molecular docking studies on this compound to elucidate its mechanism of action at a molecular level. While specific docking studies on this compound are not yet widely published, this guide outlines the rationale, workflow, and methodologies for researchers to investigate its therapeutic potential.
Application Notes: Investigating this compound's Mechanism
Molecular docking serves as a foundational tool in computational drug discovery and molecular biology. For this compound, its application can help achieve the following objectives:
-
Target Identification and Validation: Research suggests this compound may interact directly with Keap1, a key regulator of the NRF2 antioxidant response pathway.[1] Docking can be used to model this interaction, providing structural evidence and a quantitative estimate of binding affinity.
-
Binding Mode Analysis: Understanding precisely how this compound fits into the binding pocket of its target protein is crucial. Docking can reveal the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions).
-
Structure-Activity Relationship (SAR) Studies: By docking this compound and its structural analogs, researchers can build models that correlate chemical structure with binding affinity, guiding the design of more potent derivatives.
-
Hypothesis Generation: The results from docking studies can generate new, testable hypotheses for further experimental validation through in-vitro and in-vivo assays.
Key Signaling Pathways Modulated by this compound
This compound has been shown to protect human bronchial epithelial cells from cigarette smoke-induced oxidative stress by regulating the KEAP1/NRF2 and JNK/MAPK signaling pathways.[1] Understanding these pathways is essential for selecting appropriate protein targets for docking studies.
Experimental Protocols: Molecular Docking Workflow
This section provides a generalized yet detailed protocol for performing a molecular docking study of this compound against a selected protein target, such as the Kelch-like ECH-associated protein 1 (Keap1). This workflow is adaptable to various docking software platforms like AutoDock Vina, Schrödinger Maestro, or MOE.[2][3][4]
General Workflow Diagram
The process of molecular docking follows a structured sequence of steps from preparation to analysis.
Detailed Step-by-Step Protocol
Objective: To predict the binding mode and affinity of this compound to the human Keap1 protein.
Materials & Software:
-
Protein Structure: RCSB Protein Data Bank (PDB).
-
Ligand Structure: PubChem or other chemical databases.
-
Software:
Step 1: Target Protein Preparation
-
Download Structure: Obtain the crystal structure of human Keap1 from the RCSB PDB (e.g., PDB ID: 4CXT).
-
Clean Protein: Open the PDB file in a molecular viewer like PyMOL or use AutoDock Tools. Remove all non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[3][7]
-
Prepare for Docking (using ADT):
-
Load the cleaned protein PDB file.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Compute and assign Gasteiger or Kollman charges to the protein atoms.[3][8]
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[8]
-
Step 2: Ligand (this compound) Preparation
-
Obtain Structure: Download the 3D structure of this compound from a database like PubChem (if available) or generate it from its 2D structure using software like ChemDraw or an online SMILES translator.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare for Docking (using ADT):
-
Load the ligand file.
-
Detect the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
Step 3: Grid Box Definition
-
Identify Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the experimental structure or through literature review identifying key functional residues. For Keap1, the binding pocket for Nrf2 inhibitors is well-characterized.
-
Define Grid Box: Using ADT, define a 3D grid box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to move and rotate freely within the pocket.[8]
-
Save Configuration: Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. This information is required to run the docking simulation.[2]
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create Configuration File: Prepare a text file (e.g., conf.txt) containing the paths to the prepared protein and ligand PDBQT files, as well as the grid box coordinates and dimensions.
-
Execute Vina: Run AutoDock Vina from the command line, specifying the configuration file: vina --config conf.txt --log docking_log.txt
Step 5: Analysis and Visualization of Results
-
Review Log File: The output log file (docking_log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[2]
-
Visualize Poses: Load the protein PDBQT and the docking results PDBQT file into PyMOL or Chimera. This will display the different binding poses of this compound within the protein's active site.
-
Analyze Interactions: For the best-scoring pose, analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the amino acid residues of the target protein. This provides insight into the structural basis of the binding.
Data Presentation
Effective presentation of docking results is crucial for interpretation and comparison. As no specific quantitative data for this compound docking studies were found in the initial search, the following table serves as a template for reporting results.
Table 1: Exemplary Molecular Docking Results for this compound against Keap1
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (within 4 Å) | Key Interactions |
| 1 | -9.2 | 0.00 | Arg415, Ser508, Ser602, Tyr572 | H-bond with Ser602, Pi-Alkyl with Arg415 |
| 2 | -8.8 | 1.34 | Arg415, Ser508, Gly509, Tyr525 | H-bond with Ser508, Hydrophobic contact |
| 3 | -8.5 | 2.11 | Arg483, Tyr525, Phe577 | Pi-Pi stacking with Tyr525 |
| ... | ... | ... | ... | ... |
Explanation of Columns:
-
Pose Rank: The rank of the binding mode, ordered by binding affinity.
-
Binding Affinity (kcal/mol): An estimate of the binding free energy. More negative values suggest stronger binding.
-
RMSD (Å): Root-Mean-Square Deviation, indicating the conformational difference between a given pose and the top-ranked pose.
-
Interacting Residues: A list of the amino acid residues in the protein's binding site that are in close contact with the ligand.
-
Key Interactions: The specific types of non-covalent interactions (e.g., Hydrogen bonds, Hydrophobic, Pi-Pi stacking) that stabilize the ligand in the binding pocket.
References
- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Molecular Docking - An easy protocol [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Molecular screening and dynamics simulation reveal potential phytocompounds in Swertia chirayita targeting the UspA1 protein of Moraxella catarrhalis for COPD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Ebeiedinone solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the solubility of Ebeiedinone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a steroidal alkaloid naturally found in Fritillaria species.[1] It is investigated for various research applications, including its effects on cholinesterase activity and its potential neuroprotective properties.[] Due to its high lipophilicity (XLogP3 = 5.3), it has very low solubility in aqueous solutions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25650-68-4 | [][4] |
| Molecular Formula | C₂₇H₄₃NO₂ | [4] |
| Molecular Weight | 413.65 g/mol | [3][4] |
| Appearance | Solid, Powder | [1][5] |
| Purity | Typically >98% | [][5] |
| Predicted LogP | 5.3 | [3] |
| Known Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.[5][6] It is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds.[6]
Q3: How do I prepare a high-concentration stock solution of this compound?
To ensure accuracy, it is crucial to prepare stock solutions with care.[7] A standard starting concentration is 10 mM. For a detailed, step-by-step guide, please refer to the "Experimental Protocols" section below. Always use high-purity, anhydrous DMSO to prevent degradation and ensure maximum solubility.[8]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is recommended for most cell lines, and it should ideally not exceed 1%.[9] It is always best practice to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in DMSO at room temperature.
-
Solution 1: Gentle Warming. Gently warm the solution in a water bath set to 37-40°C.[9] This can increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Solution 2: Sonication. Use a bath sonicator to break up small aggregates of the powder, which can aid solubilization.[10] Sonicate in short bursts to avoid heating the sample.
-
Solution 3: Vortexing. Vigorously vortex the solution for 1-2 minutes to provide mechanical agitation.[11]
Problem: this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.
This is a common issue for highly hydrophobic compounds when transitioning from an organic solvent to an aqueous environment.[9][10]
-
Solution 1: Reduce Final Concentration. The most straightforward solution is to lower the final working concentration of this compound in your assay. The compound may be exceeding its solubility limit in the aqueous medium.
-
Solution 2: Use a Two-Step Dilution Protocol. A critical technique is to perform an intermediate dilution into a protein-rich solution, such as pure Fetal Bovine Serum (FBS), before the final dilution into the cell culture medium.[9][11] This method helps to keep the compound solubilized. See "Protocol 2" for a detailed methodology.
-
Solution 3: Pre-warm Media. Ensure your cell culture medium and other aqueous buffers are pre-warmed to 37°C before adding the this compound stock solution.[9]
-
Solution 4: Rapid Mixing. When adding the stock solution to the aqueous medium, pipette it directly into the liquid while gently vortexing or swirling the tube to ensure rapid and even dispersion.
Problem: I am observing cellular toxicity that may be unrelated to the biological activity of this compound.
-
Solution 1: Check DMSO Concentration. Ensure the final DMSO concentration in your wells is non-toxic to your cells (ideally ≤0.5%). Run a vehicle control experiment with the same final DMSO concentration but without this compound to confirm.[9]
-
Solution 2: Filter-Sterilize Stock Solution. After dissolving this compound in DMSO, it is good practice to sterilize the stock solution using a 0.22 µm syringe filter designed for chemical compatibility with DMSO (e.g., PTFE). This removes any potential microbial contamination.[12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example for 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 413.65 g/mol × 1000 = 4.14 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If needed, use gentle warming (37°C) or brief sonication.
-
Storage: Store the stock solution in small aliquots in tightly sealed glass vials with Teflon-lined caps at -20°C or -80°C to prevent solvent loss and water absorption.[13]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (to Minimize Precipitation)
This protocol utilizes an intermediate dilution step with Fetal Bovine Serum (FBS) to improve solubility in the final aqueous medium.[9][11]
-
Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution and warm it to room temperature.
-
Pre-warm Reagents: Pre-warm your complete cell culture medium and a separate aliquot of pure FBS to 37°C in a water bath.
-
Intermediate Dilution: Perform a 10-fold intermediate dilution of the DMSO stock into the pre-warmed pure FBS.
-
Example: To prepare a 100 µM final solution from a 10 mM stock (a 1:100 final dilution), first add 1 µL of the 10 mM stock to 9 µL of pre-warmed FBS. This creates a 1 mM intermediate solution.
-
-
Final Dilution: Immediately add the intermediate FBS-Ebeiedinone mixture to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Example (continued): Add the 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM this compound in a medium containing 0.1% DMSO.
-
-
Mix and Use: Mix gently by inversion and use the final working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's role in the oxidative stress response pathway.[14]
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 3. This compound | C27H43NO2 | CID 5316984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 25650-68-4 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | CAS:25650-68-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biotin Identification Proteomics in Three-Dimensional Organotypic Human Skin Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enfanos.com [enfanos.com]
- 14. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ebeiedinone degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Ebeiedinone during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a steroidal alkaloid with the molecular formula C27H43NO2, primarily isolated from plants of the Fritillaria species.[1][2] Like many complex natural products, this compound is susceptible to degradation under various physical and chemical conditions encountered during extraction, which can lead to reduced yield and the formation of impurities.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors that can contribute to the degradation of steroidal alkaloids like this compound include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Enzymatic Activity: Endogenous enzymes released from the plant material upon cell lysis can potentially modify or degrade this compound.
Q3: What are the common signs of this compound degradation in an extract?
Signs of degradation can include:
-
A lower than expected yield of the target compound.
-
The appearance of additional, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A change in the color of the extract.
-
A decrease in the biological activity of the extract.
Q4: Which solvents are suitable for extracting this compound?
This compound is reported to be soluble in several organic solvents. The choice of solvent will depend on the specific extraction technique and the desired purity of the final product. Commonly used solvents for steroidal alkaloids from Fritillaria species include:
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl acetate
-
Dimethyl sulfoxide (DMSO)
-
Acetone
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues that may be encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
Q: My final extract shows a very low yield of this compound. What could be the cause and how can I improve it?
A: Low yield can be attributed to incomplete extraction or degradation of the compound. Consider the following troubleshooting steps:
-
Optimize Extraction Parameters: The efficiency of the extraction process itself is critical. For steroidal alkaloids from Fritillaria, optimization of parameters such as solvent concentration, solid-to-liquid ratio, extraction time, and temperature has been shown to significantly improve yield.
-
Control pH: this compound, as an alkaloid, will have different solubility depending on the pH. Acid-base extraction is a common technique for alkaloid purification. Ensure the pH is appropriately adjusted during different stages of the extraction to maximize recovery. For instance, alkaloids are typically extracted from the plant material in an acidic aqueous solution and then liberated as a free base by the addition of a base, followed by extraction with an organic solvent.
-
Minimize Exposure to Degrading Factors: Review your protocol to minimize exposure to high temperatures, direct light, and extreme pH for prolonged periods.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Q: I am observing several unexpected peaks in my chromatogram, suggesting the presence of impurities or degradation products. How can I identify and minimize them?
A: The presence of unknown peaks is a strong indicator of degradation. The following steps can help you address this issue:
-
Conduct Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies on a purified sample of this compound. This involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products, which can then be characterized by techniques like LC-MS/MS and NMR.
-
Modify Extraction Conditions:
-
Temperature: If thermal degradation is suspected, try performing the extraction at a lower temperature for a longer duration.
-
Light: Protect your samples from light at all stages of the extraction process by using amber glassware or covering your equipment with aluminum foil.
-
pH: Avoid prolonged exposure to strong acids or bases. If pH adjustments are necessary, perform them quickly and at low temperatures if possible.
-
Atmosphere: If oxidation is a concern, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactivate Enzymes: To prevent enzymatic degradation, consider flash-freezing the plant material in liquid nitrogen immediately after harvesting and before extraction. Alternatively, blanching the plant material before extraction may help to denature degradative enzymes.
Data Presentation
Table 1: Summary of Factors Influencing Steroidal Alkaloid Degradation and Mitigation Strategies
| Factor | Potential Effect on this compound | Mitigation Strategies |
| pH | Acid or base-catalyzed hydrolysis, rearrangement. | Maintain pH near neutral when possible. Minimize time of exposure to extreme pH. Perform acid/base extractions at low temperatures. |
| Temperature | Increased rate of all degradation reactions. | Use the lowest effective temperature for extraction. Consider room temperature extraction for longer periods. |
| Light | Photodegradation, leading to oxidation or structural changes. | Protect samples from light using amber glassware or by covering equipment. Work in a dimly lit area when possible. |
| Oxygen | Oxidation of susceptible functional groups. | Degas solvents. Perform extraction under an inert atmosphere (N2 or Ar). Add antioxidants (use with caution to avoid interference with downstream applications). |
| Enzymes | Enzymatic modification or degradation of the molecule. | Flash-freeze fresh plant material. Lyophilize (freeze-dry) the plant material. Blanching prior to extraction. |
Experimental Protocols
Protocol 1: General Extraction of Steroidal Alkaloids from Fritillaria Species
This protocol is a generalized procedure based on methods reported for the extraction of steroidal alkaloids from Fritillaria species. Optimization may be required for specific applications.
-
Sample Preparation:
-
Air-dry or freeze-dry the plant material (e.g., bulbs of Fritillaria).
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with 70-95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours, with occasional shaking.
-
Alternatively, perform reflux extraction at 60-80°C for 2-4 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% hydrochloric acid.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with an immiscible organic solvent such as chloroform or ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to approximately 10-11 with a base (e.g., ammonium hydroxide or sodium hydroxide) while cooling in an ice bath.
-
Extract the alkaline solution three times with chloroform or dichloromethane.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the total alkaloid fraction containing this compound.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
-
Forced Degradation Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Add 0.1 M HCl and heat at 60-80°C for a specified time.
-
Alkaline Degradation: Add 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Add 3-30% H2O2 and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 105°C).
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) or direct sunlight.
-
Neutralize the acidic and alkaline samples before injection.
-
-
HPLC Method Development:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Start with a gradient of water (with 0.1% formic acid or ammonium acetate for better peak shape) and acetonitrile or methanol.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan). If a UV chromophore is weak or absent, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualization
References
Technical Support Center: Enhancing Ebeiedinone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Ebeiedinone from plant material. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the extraction, purification, and yield enhancement of this compound.
Issue 1: Low this compound Yield After Extraction
Question: We are experiencing significantly lower than expected yields of this compound from our Fritillaria plant material. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields of this compound can stem from several factors, from the plant material itself to the extraction process. Here is a step-by-step troubleshooting guide:
-
Plant Material Quality:
-
Source and Age: The concentration of secondary metabolites can vary based on the geographical source, age, and harvesting time of the plant.[1] Ensure you are using a consistent and reliable source of Fritillariae Cirrhosae Bulbus.[2]
-
Storage Conditions: Improper storage of plant material (e.g., exposure to light, heat, or moisture) can lead to the degradation of target compounds. Store dried plant material in a cool, dark, and dry place.
-
-
Extraction Solvent and Method:
-
Solvent Polarity: this compound is an isosteroidal alkaloid.[2] The choice of solvent is critical. If your yield is low, the solvent polarity may not be optimal. Consider performing small-scale trial extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures with varying water content) to identify the most effective one.
-
Extraction Technique: Maceration is a common method, but techniques like sonication or Soxhlet extraction can improve efficiency. However, be mindful of temperature, as heat can degrade this compound.
-
-
pH of Extraction Medium:
-
Alkaloid Extraction: For alkaloids, adjusting the pH of the extraction medium can significantly improve yield. Typically, an alkaline environment (using ammonia or sodium carbonate) is used to deprotonate the alkaloid, making it more soluble in organic solvents.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Issue 2: Impurities in the Purified this compound Fraction
Question: Our purified this compound fraction shows significant impurities when analyzed by HPLC/UPLC-MS. How can we improve the purity?
Answer:
The presence of impurities is a common challenge in natural product purification.[3][4] Here are some strategies to enhance the purity of your this compound isolate:
-
Preliminary Cleanup of Crude Extract:
-
Liquid-Liquid Extraction: Before chromatographic purification, perform a liquid-liquid extraction. An acid-base extraction is highly effective for alkaloids. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, then wash with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, basify the aqueous layer and extract the alkaloids with an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18) to perform a preliminary fractionation of the crude extract. This can remove highly polar or non-polar impurities.[5]
-
-
Chromatographic Separation:
-
Column Chromatography: If you are using column chromatography, consider optimizing the stationary phase (e.g., silica gel, alumina) and the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting compounds.
-
Preparative HPLC: For higher purity, preparative HPLC is recommended. Method development on an analytical scale is crucial before scaling up to a preparative column.
-
Issue 3: Inconsistent Yields Between Batches
Question: We are observing significant variations in this compound yield from one batch of plant material to the next. How can we achieve more consistent results?
Answer:
Batch-to-batch variability is a frequent issue in natural product research.[1] To improve consistency:
-
Standardize Plant Material:
-
Source from a single, reputable supplier.
-
Specify the age and part of the plant to be used.
-
Implement standardized drying and storage protocols.
-
-
Standardize Experimental Procedures:
-
Document every step of the extraction and purification process in a detailed Standard Operating Procedure (SOP).
-
Ensure that all parameters, such as solvent volumes, extraction times, temperatures, and pH values, are precisely controlled.
-
-
Implement Quality Control Checks:
-
Perform a preliminary analytical check (e.g., TLC or HPLC) on a small sample of each new batch of plant material to estimate the this compound content before proceeding with large-scale extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to proactively increase the production of this compound in the plant itself?
A1: Several in vitro and in vivo strategies can be employed to enhance the biosynthesis of secondary metabolites like this compound.[6][7] These include:
-
Elicitation: This involves treating the plants or plant cell cultures with "elicitors" (biotic or abiotic) that stimulate the plant's defense responses, which often include the increased production of secondary metabolites.[1][8]
-
Precursor Feeding: The biosynthetic pathway of this compound likely involves precursors from primary metabolism. Supplying these precursors in the growth medium can potentially increase the final yield.[1][8]
-
Metabolic Engineering: This advanced technique involves the genetic modification of the plant to upregulate key enzymes in the this compound biosynthetic pathway or to downregulate competing pathways.[6]
Hypothetical this compound Biosynthesis and Enhancement
Caption: Strategies to enhance the hypothetical biosynthesis of this compound.
Q2: What analytical methods are most suitable for the quantification of this compound?
A2: For accurate quantification of this compound, high-performance liquid chromatography (HPLC) coupled with a suitable detector is the standard. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of this compound in biological samples, offering high sensitivity and selectivity.[9] The multiple reaction monitoring (MRM) mode is particularly effective for precise quantification.[9]
Q3: Are there any known chemical synthesis routes for this compound?
A3: While the search results did not provide a direct chemical synthesis route for this compound, the synthesis of complex alkaloids is a well-established field.[10][11] A total synthesis would likely involve a multi-step process, potentially using a convergent approach where different fragments of the molecule are synthesized separately before being combined.[10]
Quantitative Data Presentation
Effective data management is crucial for tracking the success of yield improvement experiments. Below are templates for organizing your quantitative data.
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent System (v/v) | Dry Plant Material (g) | Crude Extract (g) | This compound Yield (mg) | This compound Purity (%) |
| 100% Methanol | 10.0 | 1.2 | 5.3 | 75 |
| 80% Methanol / 20% Water | 10.0 | 1.5 | 6.8 | 72 |
| 100% Ethanol | 10.0 | 1.1 | 4.9 | 78 |
| 80% Ethanol / 20% Water | 10.0 | 1.4 | 6.5 | 74 |
| 100% Ethyl Acetate | 10.0 | 0.8 | 3.1 | 85 |
Table 2: Effect of Elicitor Treatment on this compound Yield in Cell Culture
| Elicitor | Concentration (µM) | Harvest Time (days) | Biomass Yield (g/L) | This compound Content (mg/g DW) | Total this compound Yield (mg/L) |
| Control | 0 | 14 | 12.5 | 0.45 | 5.63 |
| Salicylic Acid | 50 | 14 | 11.8 | 0.78 | 9.20 |
| Salicylic Acid | 100 | 14 | 10.5 | 0.95 | 9.98 |
| Methyl Jasmonate | 50 | 14 | 12.1 | 1.12 | 13.55 |
| Methyl Jasmonate | 100 | 14 | 11.2 | 1.35 | 15.12 |
Experimental Protocols
Protocol 1: General Protocol for Elicitation in Fritillaria Cell Suspension Culture
Disclaimer: This is a general protocol and must be optimized for your specific cell line and experimental goals.
-
Establishment of Cell Suspension Culture:
-
Initiate callus from sterile Fritillaria explants on solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin).
-
Transfer friable callus to liquid MS medium with the same growth regulators to establish a suspension culture.
-
Subculture every 14-21 days.
-
-
Preparation of Elicitor Stock Solutions:
-
Prepare stock solutions of elicitors such as salicylic acid or methyl jasmonate. For example, dissolve methyl jasmonate in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration.
-
-
Elicitor Treatment:
-
In the mid-logarithmic growth phase (e.g., day 10 of a 21-day culture cycle), add the elicitor stock solution to the cell suspension cultures to achieve the desired final concentrations (e.g., 50 µM, 100 µM).
-
Include a control group treated with the solvent used for the elicitor stock.
-
-
Harvesting and Analysis:
-
Harvest the cells by vacuum filtration at different time points after elicitation (e.g., 24, 48, 72 hours).
-
Freeze-dry the harvested cells and record the dry weight.
-
Extract this compound from the dried biomass and quantify using a validated analytical method like UPLC-MS/MS.
-
Protocol 2: Acid-Base Extraction for this compound Enrichment
-
Initial Extraction:
-
Extract the dried and powdered Fritillaria bulbs with 80% methanol using maceration or sonication.
-
Evaporate the methanol under reduced pressure to obtain a crude extract.
-
-
Acidification and Washing:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Transfer the acidic solution to a separatory funnel and wash three times with an equal volume of dichloromethane to remove neutral and weakly acidic compounds.
-
-
Basification and Extraction:
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the basified solution three times with an equal volume of dichloromethane. The this compound will move into the organic phase.
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield an this compound-enriched fraction.
-
-
Further Purification:
-
The enriched fraction can be further purified by column chromatography or preparative HPLC.
-
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to enhance production of secondary metabolites | PPTX [slideshare.net]
- 8. labassociates.com [labassociates.com]
- 9. researchgate.net [researchgate.net]
- 10. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16’-epi-Leucophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of Peniphenones A-D via Biomimetic Reactions of a Common o-Quinone Methide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ebeiedinone Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ebeiedinone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at 4°C and protected from light.[1][2] It is supplied as an off-white to light yellow solid.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect all solutions from light.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic assistance may be required.[1] It is important to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] For in vivo studies, various formulations using co-solvents such as PEG300, Tween-80, SBE-β-CD, and corn oil have been reported.[1]
Q4: Are there any known incompatibilities or degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, steroidal alkaloids can be susceptible to hydrolysis, oxidation, and photolysis. Given the recommendation to protect it from light, photodegradation is a likely concern. Hydrolysis of ester or amide bonds, if present in related structures, and oxidation of susceptible functional groups are potential degradation routes under harsh pH or oxidative conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution during storage. | The storage temperature is too high, or the solvent has absorbed moisture. | Ensure storage at -80°C for long-term stability. Use fresh, anhydrous DMSO for preparing solutions. Gentle warming and sonication may help in redissolving the precipitate, but if it persists, the solution may be supersaturated or degraded. |
| Inconsistent experimental results. | Degradation of this compound due to improper handling or storage. | Always prepare fresh dilutions from a properly stored stock solution. Protect solutions from light during experiments by using amber vials or covering containers with aluminum foil. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Change in color of the solid or solution. | Potential degradation of the compound. | A change from its off-white to light yellow appearance may indicate degradation.[1] It is advisable to use a fresh vial of the compound and handle it strictly according to the recommended storage and handling procedures. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Check manufacturer's expiry date | Protect from light.[1][2] |
| In Solvent | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| In Solvent | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add fresh, anhydrous DMSO to the solid to achieve the desired concentration (e.g., 100 mg/mL).
-
To aid dissolution, use an ultrasonic bath until the solid is completely dissolved.[1]
-
Aliquot the stock solution into light-protected cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound. A general workflow is provided below.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for a steroidal alkaloid like this compound under various stress conditions.
Caption: Potential degradation pathways for this compound.
Troubleshooting Logic for Stability Issues
This decision tree can help in troubleshooting common stability-related issues during experimentation.
Caption: Decision tree for troubleshooting this compound stability issues.
References
Overcoming Ebeiedinone low bioavailability in animal studies
This technical support center is designed for researchers, scientists, and drug development professionals working with Idebenone . Based on the query, it is presumed that "Ebeiedinone" is a likely misspelling of Idebenone, a compound known for its low bioavailability. This guide provides troubleshooting advice, experimental protocols, and supporting data to help overcome challenges associated with its use in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Idebenone and why is its oral bioavailability low?
A1: Idebenone is a synthetic analogue of Coenzyme Q10 (CoQ10), developed for its potent antioxidant properties.[1][] Its low oral bioavailability is primarily due to its unfavorable physicochemical properties, including poor water solubility and high lipophilicity, which impair its absorption from the gastrointestinal tract.[1][3] Following absorption, Idebenone undergoes extensive first-pass metabolism, where over 99% of the parent drug is rapidly converted into inactive metabolites.[4][5]
Q2: What are the primary metabolites of Idebenone?
A2: Idebenone is rapidly metabolized through the oxidative shortening of its side chain to produce metabolites designated as QS10, QS8, QS6, and QS4.[][6] Both the parent drug and its metabolites can exist in either a free form or conjugated with sulfates and glucuronides.[] The main metabolite found in plasma and urine is Total QS4.[7]
Q3: What are the most common strategies to improve the bioavailability of Idebenone?
A3: Numerous strategies have been investigated to overcome Idebenone's low bioavailability. These primarily involve advanced formulation and drug delivery technologies, including:
-
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate Idebenone, improving its stability, solubility, and potential for controlled release.[1][8]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils and surfactants that form a microemulsion in the gastrointestinal tract, enhancing the solubilization and dissolution rate of Idebenone.[1][9]
-
Polymeric Nanoparticles: These offer advantages like controlled drug release and increased absorption at the target site.[1]
-
Cyclodextrins: These can form inclusion complexes with Idebenone, improving its aqueous solubility and dissolution rate.[1]
-
Prodrugs: Chemical modification of Idebenone to create more water-soluble prodrugs is another strategy being explored to enable intravenous delivery and bypass oral absorption issues.[10]
Troubleshooting Guide
Problem: My Idebenone plasma concentrations are highly variable or below the limit of quantification (LLQ) after oral gavage in rodents.
-
Possible Cause 1: Poor Solubility and Dissolution. Idebenone is poorly soluble in aqueous vehicles. If not properly formulated, it may precipitate in the gastrointestinal tract, leading to minimal and erratic absorption. Plasma concentrations of the active parent drug are often very low, sometimes barely exceeding the LLQ even with sensitive analytical methods.[4]
-
Troubleshooting Action:
-
Optimize Formulation: Avoid simple suspensions. Utilize a bioavailability-enhancing formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS) or encapsulate Idebenone in solid lipid nanoparticles (SLNs). Studies have shown that SMEDDS can increase the in vitro dissolution rate of Idebenone by more than twofold compared to conventional tablets.[9][11]
-
Administer with Food: In human studies, administering Idebenone with food increased plasma concentrations approximately five-fold.[7] While not always practical in animal studies, co-administration with a high-fat nutrient liquid may improve absorption.
-
-
Possible Cause 2: Rapid First-Pass Metabolism. Idebenone is extensively metabolized by multiple cytochrome P450 enzymes (CYPs) in the liver and gut wall.[6] This rapid clearance significantly reduces the amount of active parent drug reaching systemic circulation.[5]
-
Troubleshooting Action:
-
Measure Metabolites: Since the parent drug concentration is very low, consider quantifying the primary metabolites (e.g., QS4, QS6, QS10) in addition to the parent drug to confirm that absorption has occurred.[][7]
-
Consider Alternative Routes: For mechanistic or proof-of-concept studies where achieving systemic exposure is critical, consider intraperitoneal (i.p.) administration or the use of a water-soluble prodrug for intravenous (i.v.) injection to bypass first-pass metabolism.[10][12]
-
Problem: I am not observing the expected therapeutic effect in my animal model, even at high doses.
-
Possible Cause: Insufficient Target Site Exposure. The low oral bioavailability means that even high administered doses may not result in therapeutic concentrations of Idebenone in the target tissue (e.g., the brain).[13] Pharmacokinetic studies in mice have shown that achieving significant tissue levels requires high doses.[13][14]
-
Troubleshooting Action:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before initiating a full efficacy study, perform a pilot PK study in your specific animal model using your chosen formulation. This will help establish the dose required to achieve target plasma and tissue concentrations.
-
Enhance Formulation for Brain Targeting: If the central nervous system is the target, specialized delivery systems like SLNs may improve Idebenone's ability to cross the blood-brain barrier.[15][16]
-
Confirm Target Engagement: Idebenone's mechanisms include acting as a mitochondrial electron carrier and activating the Nrf2 signaling pathway.[12][17][18] Assess downstream biomarkers of these pathways (e.g., Nrf2 nuclear translocation, expression of antioxidant enzymes) in your target tissue to confirm that the drug is engaging its molecular targets, even if plasma concentrations are low.[18]
-
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters for Parent (Free) Idebenone After a Single Oral Dose Data extracted from a study in healthy male subjects.[4]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0–t (ng·h/mL) |
| 150 mg | 1.8 ± 1.2 | 1.9 ± 1.1 | 3.3 ± 2.6 |
| 750 mg | 10.6 ± 7.6 | 1.0 ± 0.4 | 19.3 ± 14.9 |
Note: The high variability (standard deviation) and low plasma concentrations highlight the challenges of oral Idebenone delivery.
Table 2: Comparison of Bioavailability Enhancement Strategies for Idebenone This table provides a qualitative and quantitative summary based on in vitro and conceptual data from literature.[1][9]
| Formulation Strategy | Mechanism of Action | Key Advantages | Reported Outcomes |
| Solid Lipid Nanoparticles (SLN) | Encapsulates drug in a solid lipid core, improving stability and enabling controlled release. | Biocompatible, can improve brain delivery, protects drug from degradation.[1][15] | Facilitates penetration into biomembrane models; improves antioxidant activity in vitro.[15][19] |
| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Forms a fine oil-in-water emulsion (<100 nm) in the GI tract, increasing surface area for absorption. | Enhances drug solubilization and dissolution rate. | >2-fold faster in vitro dissolution rate compared to tablets.[9] |
| Cyclodextrin Complexes | Forms inclusion complexes, increasing the aqueous solubility of Idebenone. | Simple preparation, avoids organic solvents. | Improves water solubility, wettability, and dissolution rate.[1] |
| Prodrugs | Covalent modification of Idebenone to create a water-soluble precursor. | Enables intravenous administration, bypassing oral absorption barriers. | Achieved excellent plasma and brain exposure in rats via IV delivery.[10] |
Experimental Protocols
Protocol 1: Preparation of Idebenone-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized method based on descriptions of SLN preparation.[1][8]
-
Preparation of Lipid Phase:
-
Melt a solid lipid (e.g., cetyl palmitate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve a specific amount of Idebenone in the molten lipid under constant stirring until a clear solution is formed.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., polysorbate 80) and, if necessary, a co-surfactant.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., using an Ultra-Turrax homogenizer) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Rapidly cool the hot emulsion by placing it in an ice bath while maintaining gentle stirring. This causes the lipid to recrystallize, forming solid nanoparticles that entrap the Idebenone.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating free Idebenone from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using a validated analytical method like HPLC-UV or LC-MS.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for an oral PK study.
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (approx. 12-16 hours) before dosing but allow free access to water.
-
Dosing:
-
Prepare the Idebenone formulation (e.g., suspended in 0.5% carboxymethyl cellulose for a control group, or dissolved in a SMEDDS formulation for a test group).
-
Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Protocol 3: Quantification of Idebenone in Plasma by LC-MS/MS
This protocol is based on established methods for Idebenone bioanalysis.[4][20][21]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated Idebenone analogue).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new vial for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Quantification:
-
Generate a calibration curve using blank plasma spiked with known concentrations of Idebenone.
-
Calculate the concentration in unknown samples by interpolating from the linear regression of the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Caption: Workflow for developing and testing a novel Idebenone formulation for improved bioavailability.
Caption: Key factors contributing to the low oral bioavailability of Idebenone.
Caption: Simplified signaling pathway showing Idebenone-mediated activation of the Nrf2 antioxidant response.
References
- 1. Idebenone: Novel Strategies to Improve Its Systemic and Local Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idebenone: Novel Strategies to Improve Its Systemic and Local Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Pharmacokinetics and metabolism of idebenone in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic properties and metabolism of idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and in vitro evaluation of self-microemulsifying drug delivery systems containing idebenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing Intravenous Delivery of Water-Soluble Prodrugs of Idebenone for the Treatment of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preparation-and-in-vitro-evaluation-of-self-microemulsifying-drug-delivery-systems-containing-idebenone - Ask this paper | Bohrium [bohrium.com]
- 12. Idebenone regulates sirt1/Nrf2/TNF-α pathway with inhibition of oxidative stress, inflammation, and apoptosis in testicular torsion/detorsion in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Idebenone: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Idebenone Protects against Retinal Damage and Loss of Vision in a Mouse Model of Leber’s Hereditary Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Idebenone loaded solid lipid nanoparticles interact with biomembrane models: calorimetric evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemistry, toxicology, pharmacology and pharmacokinetics of idebenone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytoprotective Effect of Idebenone through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of idebenone in plasma by HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chinaphar.com [chinaphar.com]
Ebeiedinone Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of Ebeiedinone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
I. This compound Signaling Pathways
This compound primarily exerts its cellular effects through the activation of the KEAP1/NRF2 and JNK/MAPK signaling pathways. Understanding these pathways is crucial for designing and interpreting dose-response experiments.
II. Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in a key study. This data can serve as a starting point for dose-response curve optimization in your experimental model.
| Cell Line | Treatment Concentration (µM) | Observed Effect | Reference |
| BEAS-2B (Human Bronchial Epithelial Cells) | 10 | Protection against CSE-induced oxidative stress and apoptosis. | [1] |
| BEAS-2B (Human Bronchial Epithelial Cells) | 20 | Protection against CSE-induced oxidative stress and apoptosis. | [1] |
| BEAS-2B (Human Bronchial Epithelial Cells) | 40 | Protection against CSE-induced oxidative stress and apoptosis. | [1] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the dose-response effects of this compound.
A. Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on cell viability.
Materials:
-
BEAS-2B cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 or EC50 value.
B. Western Blot for JNK/MAPK Pathway Activation
This protocol details the steps to assess the phosphorylation status of JNK and other MAPK proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total-JNK).
IV. Troubleshooting Guide
This section addresses common issues that may arise during this compound dose-response experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | - Pipetting errors- Cell passage number variability- Inconsistent incubation times | - Use calibrated pipettes and practice consistent technique.- Use cells within a narrow passage number range.- Ensure precise and consistent incubation times for all experiments. |
| High background in assays | - Contamination of reagents or cell culture- Insufficient washing steps | - Use sterile techniques and fresh, filtered reagents.- Ensure all washing steps in protocols are performed thoroughly. |
| No observable dose-response effect | - this compound concentration range is too low or too high- Inactive compound- Insufficient incubation time | - Test a wider range of concentrations, including logarithmic dilutions.- Verify the purity and activity of the this compound stock.- Optimize the incubation time; some effects may require longer exposure. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound | - Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the medium.- Ensure the final DMSO concentration remains below the toxic threshold for the cells. |
| Unexpected cell morphology changes | - Cytotoxic effects at higher concentrations- Off-target effects of the compound | - Perform a thorough dose-response for cytotoxicity to identify the non-toxic concentration range.- Consider the possibility of off-target effects and investigate other cellular markers. |
V. Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cell line?
A1: Based on published data, a starting range of 1 µM to 50 µM is recommended.[1] It is advisable to perform a broad-range pilot experiment to narrow down the effective concentration range for your specific cell line and endpoint.
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Always ensure the final DMSO concentration in your experiment is low (e.g., <0.5%) and consistent across all treatments, including the vehicle control.
Q3: What are the key controls to include in my dose-response experiments?
A3: Essential controls include:
-
Untreated control: Cells in medium alone.
-
Vehicle control: Cells treated with the same final concentration of DMSO (or other solvent) as the highest this compound concentration.
-
Positive control: A known activator or inhibitor of the pathway you are studying, if available.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect.
Q5: My dose-response curve is not sigmoidal. What could be the reason?
A5: A non-sigmoidal curve can be due to several factors, including:
-
The concentration range tested is not wide enough to capture the full curve.
-
The compound may have complex dose-response characteristics, such as hormesis (a biphasic response).
-
Experimental artifacts or errors.
Carefully review your experimental setup, expand the concentration range, and consider if the observed pattern is biologically plausible.
References
Ebeiedinone & Biochemical Assays: A Technical Support Guide
Technical Support Center: Troubleshooting Potential Assay Interference
Welcome to the technical support center for researchers utilizing novel compounds in biochemical assays. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the reliability and accuracy of your experimental data. While your query specifically mentions Ebeiedinone, it is important to note that, based on its publicly available chemical structure, this compound is a steroidal alkaloid and not a quinone.[1][2] The information below pertains to general mechanisms of assay interference, with a focus on quinone-like compounds, which are a well-documented class of Pan-Assay Interference Compounds (PAINS).[3][4] These principles and troubleshooting steps are valuable for validating any novel bioactive compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known assay interference compound?
There is no specific literature identifying this compound as a Pan-Assay Interference Compound (PAIN). Its chemical structure does not contain a quinone moiety, a common feature of many PAINS.[1][3] However, with any novel compound, it is crucial to perform control experiments to rule out non-specific activity or assay artifacts before committing significant resources to further studies.
Q2: What are Pan-Assay Interference Compounds (PAINS)?
PAINS are chemical compounds that frequently produce false-positive results in high-throughput screening (HTS) assays.[3] They tend to interact non-specifically with numerous biological targets or assay components rather than exhibiting a specific, desired activity.[3] Recognizing and eliminating PAINS early in the drug discovery process is essential to avoid wasting time and resources on non-viable hits.
Q3: What are the common mechanisms of assay interference?
Several mechanisms can lead to false positives in biochemical assays. For compounds with quinone-like structures, the most common interference pathways are:
-
Redox Cycling: Quinones can undergo reduction by biological reducing agents (e.g., DTT, NADPH) to form unstable semiquinone radicals. These radicals react with oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[5][6][7][8] The generated ROS can then oxidize assay components, including proteins and fluorescent probes, leading to a false signal.[5][6]
-
Covalent Modification: As electrophilic Michael acceptors, quinones can form irreversible covalent bonds with nucleophilic residues on proteins, most commonly cysteine thiols.[7][9][10][11] This non-specific modification can alter protein structure and function, leading to apparent inhibition or activation.[10]
-
Spectrophotometric Interference: The reaction products of a test compound with assay reagents may absorb light at the same wavelength as the intended chromophore, leading to artificially high or low readings in absorbance-based assays.[12][13]
-
Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and denature proteins non-specifically, a common cause of false positives in HTS.[14]
Troubleshooting Guides
If you observe unexpected or inconsistent activity with a test compound, follow these guides to investigate potential assay interference.
Guide 1: Investigating Redox Cycling and ROS Generation
This guide helps determine if your compound's activity is mediated by the generation of Reactive Oxygen Species (ROS).
Symptoms:
-
Activity is sensitive to the presence of reducing agents (e.g., DTT).
-
Inconsistent results between repeat experiments.
-
Activity is diminished by the addition of antioxidants (e.g., N-acetylcysteine, catalase).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for redox-mediated assay interference.
Guide 2: Assessing Potential for Covalent Modification
This guide helps determine if your compound may be acting as a non-specific covalent modifier of proteins.
Symptoms:
-
Inhibition increases with pre-incubation time.
-
Activity is not reversible upon dilution.
-
Mass spectrometry analysis of the target protein shows a mass shift corresponding to the compound.
Troubleshooting Summary Table
| Step | Description | Expected Outcome if Covalent Modifier |
| 1. Time-Dependence | Pre-incubate the compound with the target protein for varying durations (e.g., 0, 15, 30, 60 min) before initiating the assay. | Inhibition will increase with longer pre-incubation times. |
| 2. Dialysis/Dilution | After incubating the protein with the compound, remove the free compound by dialysis or rapid dilution and measure residual protein activity. | Activity will not be restored, as the modification is covalent. |
| 3. Thiol Competition | Run the assay in the presence of a high concentration of a competing nucleophile, such as Glutathione (GSH). | The apparent activity of the compound will be significantly reduced as it reacts with GSH instead of the protein.[10] |
| 4. Mass Spectrometry | Analyze the target protein using LC-MS after incubation with the compound. | A mass increase corresponding to the molecular weight of the compound will be detected on the protein or its peptides. |
Experimental Protocols
**Protocol 1: Testing Assay Sensitivity to Hydrogen Peroxide (H₂O₂) **
Objective: To determine if the biochemical assay is susceptible to interference by ROS.
Materials:
-
All components of your primary biochemical assay.
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 30%), freshly diluted to working concentrations.
-
Assay buffer.
Procedure:
-
Prepare a serial dilution of H₂O₂ in the assay buffer. A typical concentration range to test is from 1 µM to 1 mM.
-
Set up the assay as you normally would, but instead of adding your test compound, add the different concentrations of H₂O₂.
-
Include a "no H₂O₂" control (buffer only) as your baseline.
-
Run the assay according to your standard protocol and measure the readout (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the assay signal against the concentration of H₂O₂. A significant change in the signal in the presence of H₂O₂ indicates that your assay is sensitive to oxidative stress and thus prone to interference from redox-cycling compounds.[15]
Protocol 2: DTT-Based Redox Cycling Assay
Objective: To determine if a compound undergoes redox cycling in the presence of a reducing agent.
Materials:
-
Test compound.
-
Dithiothreitol (DTT).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Oxygen sensor or a spectrophotometer capable of measuring absorbance at 340 nm (for NADPH consumption).
-
NADPH (if testing NADPH-dependent redox cycling).
Procedure (Oxygen Consumption Method):
-
Prepare a solution of the test compound in the assay buffer.
-
Add the solution to a sealed chamber equipped with an oxygen sensor.
-
Allow the reading to stabilize to get a baseline oxygen level.
-
Initiate the reaction by injecting a solution of DTT into the chamber. A final concentration of 100-500 µM DTT is common.
-
Monitor the oxygen concentration over time.
-
Data Analysis: A steady decrease in oxygen concentration after the addition of DTT indicates that the compound is undergoing redox cycling, consuming oxygen to generate ROS.[16]
Visualizing Interference Mechanisms
The following diagrams illustrate the conceptual basis of assay interference and a potential biological pathway that must be distinguished from such artifacts.
Caption: General mechanisms of quinone-induced assay interference.
Caption: Simplified NRF2 signaling pathway, a true biological target.
References
- 1. This compound | C27H43NO2 | CID 5316984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ebeiedine | C27H45NO2 | CID 101324888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient Assay to Detect Protein Oxidation Caused by Redox-Active Quinones [jstage.jst.go.jp]
- 7. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent adduction of endogenous and food-derived quinones to a protein: its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 12. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Ebeiedinone Quantification Methods
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quantification of Ebeiedinone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions and samples?
A1: For short-term storage, it is recommended to keep this compound solutions at 4°C and protected from light. For long-term storage, freezing at -20°C or below is advisable. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. When preparing stock solutions, using one of these solvents is recommended. It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q2: I am not getting a good signal for this compound in my LC-MS/MS analysis. What could be the reason?
A2: Low signal intensity for this compound in LC-MS/MS analysis can be due to several factors:
-
Ionization Mode: this compound is a steroidal alkaloid and is expected to ionize well in positive electrospray ionization (ESI) mode. Ensure your mass spectrometer is operating in the correct polarity.
-
Mobile Phase Additives: The presence of a suitable additive in the mobile phase, such as formic acid or ammonium formate, can significantly enhance the protonation of this compound and improve its signal.
-
Source Parameters: Inappropriate ion source parameters (e.g., capillary voltage, source temperature, gas flows) can lead to poor ionization and transmission of the analyte ions. Optimization of these parameters is crucial.
-
Sample Degradation: this compound may have degraded during sample preparation or storage. Ensure proper handling and storage conditions are maintained.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. A more efficient sample clean-up or chromatographic separation may be necessary.
Q3: Can I quantify this compound using HPLC with UV detection?
A3: Direct quantification of this compound using HPLC-UV can be challenging due to the lack of a strong chromophore in its structure. However, a sensitive method involving pre-column derivatization has been developed. This method involves esterifying the hydroxyl group of this compound with 1-naphthoyl chloride to form a derivative with strong UV absorbance, allowing for detection at low concentrations[2].
Q4: What is a suitable internal standard for this compound quantification?
A4: A suitable internal standard (IS) should be structurally similar to the analyte and have similar chromatographic and ionization properties. For the UPLC-MS/MS quantification of this compound, Yubeinine has been successfully used as an internal standard[3]. If Yubeinine is unavailable, other structurally related steroidal alkaloids from Fritillaria species that are not present in the samples could be considered. A stable isotope-labeled this compound would be the ideal internal standard but may not be commercially available.
Troubleshooting Guides
Guide 1: HPLC & UPLC Issues
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. - Column void or contamination. | - Use a column with high-purity silica and good end-capping. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Flush the column or replace it if a void is suspected. |
| Peak Splitting or Broadening | - Column contamination or degradation. - Sample solvent incompatible with the mobile phase. - Large injection volume. - Clogged frit or column void. | - Use a guard column and ensure proper sample filtration. - Dissolve the sample in the initial mobile phase. - Reduce the injection volume. - Back-flush the column or replace the frit. If a void is present, replace the column. |
| Ghost Peaks | - Contamination in the mobile phase, injection system, or column. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Flush the column with a strong solvent. |
| Retention Time Shifts | - Changes in mobile phase composition or flow rate. - Column temperature fluctuations. - Column aging or degradation. | - Prepare fresh mobile phase and ensure the pump is delivering a consistent flow rate. - Use a column oven to maintain a stable temperature. - Equilibrate the column sufficiently before analysis. Replace the column if retention times continue to shift. |
Guide 2: LC-MS/MS Specific Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Sensitivity / Poor Signal | - Inefficient ionization. - Ion suppression from matrix components. - Incorrect MS parameters. - Contaminated ion source. | - Optimize mobile phase pH and additives (e.g., formic acid). - Improve sample preparation to remove interfering matrix components. - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Clean the ion source, including the capillary and cones. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous compounds from the biological matrix. | - Use a more selective sample preparation technique (e.g., solid-phase extraction). - Modify the chromatographic method to separate this compound from the interfering compounds. - Use a stable isotope-labeled internal standard if available. - Dilute the sample if sensitivity allows. |
| Inconsistent Results | - Variability in sample preparation. - Instability of the analyte in the matrix or processed samples. - Fluctuations in MS performance. | - Standardize the sample preparation procedure. - Investigate the stability of this compound under the storage and analysis conditions. - Regularly check the MS calibration and performance. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of this compound in Mouse Blood
This protocol is based on a validated method for the pharmacokinetic study of this compound.[3]
1. Sample Preparation:
-
To 50 µL of mouse blood, add 150 µL of acetonitrile containing the internal standard (Yubeinine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 414.4 → 91.1
-
Yubeinine (IS): m/z 430.4 → 412.3
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument.
4. Method Validation Parameters: The following table summarizes the validation data from the cited study.[3]
| Parameter | Result |
| Linearity Range | 1–2000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (CV) | < 15% |
| Inter-day Precision (CV) | < 15% |
| Accuracy | 85.4% to 114.6% |
| Average Recovery | > 61.3% |
| Matrix Effect | 87.0% to 106.5% |
Protocol 2: Proposed HPLC-UV Quantification of this compound via Pre-column Derivatization
This protocol is a proposed method based on a published derivatization strategy for Fritillaria alkaloids, including this compound[2].
1. Derivatization:
-
Evaporate the dried sample extract or a known amount of this compound standard to dryness.
-
Add a solution of 1-naphthoyl chloride in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a catalyst, such as pyridine or triethylamine.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time to complete the reaction.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: The naphthoate derivative will have a strong UV absorbance, likely around 220-230 nm and 280-290 nm. The optimal wavelength should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
3. Method Development and Validation:
-
Optimize the derivatization reaction conditions (reagent concentration, catalyst, temperature, and time).
-
Validate the HPLC method for linearity, accuracy, precision, and sensitivity according to ICH guidelines.
Visualizations
Steroidal Alkaloid Biosynthesis Pathway in Fritillaria thunbergii
Caption: Proposed biosynthetic pathway of this compound and other steroidal alkaloids in Fritillaria thunbergii.
This compound Quantification Workflow
Caption: General workflow for the quantification of this compound in biological matrices using UPLC-MS/MS.
References
Validation & Comparative
A Comparative Analysis of Ebeiedinone and Verticine for Researchers and Drug Development Professionals
An in-depth guide to the biochemical properties, mechanisms of action, and therapeutic potential of two promising steroidal alkaloids, Ebeiedinone and Verticine. This report synthesizes experimental data to provide a comprehensive comparison for researchers, scientists, and professionals in drug development.
This guide presents a comparative analysis of this compound and Verticine, two steroidal alkaloids with demonstrated therapeutic potential. By examining their biochemical characteristics, mechanisms of action, and performance in various experimental models, this document aims to provide a clear and objective resource for the scientific community. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.
Biochemical and Pharmacological Profile
This compound and Verticine, while both classified as steroidal alkaloids, exhibit distinct biochemical properties and pharmacological activities. This section outlines their fundamental characteristics.
| Property | This compound | Verticine |
| Molecular Formula | C27H43NO2[1][2] | C27H45NO3[3] |
| Molecular Weight | 413.64 g/mol | 431.66 g/mol [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] | Soluble in methanol, ethanol, chloroform.[3] Low solubility in water.[6] |
| Primary Source | Fritillaria species[7] | Fritillaria species[5] |
Table 1: Biochemical Properties of this compound and Verticine
Mechanism of Action and Signaling Pathways
This compound and Verticine exert their biological effects through the modulation of distinct cellular signaling pathways. This compound has been shown to mitigate oxidative stress and apoptosis, primarily through the activation of the KEAP1/NRF2 and JNK/MAPK pathways.[3][8] Verticine demonstrates a broader range of activities, including anti-inflammatory and anticancer effects, which are mediated by the MAPK and NF-κB signaling pathways.[5]
This compound's Signaling Pathway in Oxidative Stress
Verticine's Anti-Inflammatory Signaling Pathway
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of this compound and Verticine, providing a direct comparison of their efficacy in various assays.
Antioxidant and Cytoprotective Activity
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| This compound | ROS Production | BEAS-2B | 10 µM | Attenuated CSE-induced ROS production | [3] |
| MDA Levels | BEAS-2B | 10, 20, 40 µM | Dose-dependent decrease in CSE-induced MDA levels | [8] | |
| SOD Activity | BEAS-2B | 10, 20, 40 µM | Dose-dependent increase in SOD activity | [8] | |
| Verticine | - | - | - | Not Reported | - |
Table 2: Antioxidant and Cytoprotective Effects of this compound
Anti-inflammatory Activity
| Compound | Target | IC50 | Reference |
| Verticine | KV1.3 Channels | 142.1 µM | [5] |
| Nav1.7 Ion Channel | 47.2 ± 3.3 µM | [5] | |
| Angiotensin Converting Enzyme (ACE) | 312.8 µM | [5] | |
| This compound | - | Not Reported | - |
Table 3: Anti-inflammatory and Related Activities of Verticine
Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| Verticine | MCF-7/TAM (Breast Cancer) | 191.16 µg/mL (48h), 138.10 µg/mL (72h) | [5] |
| 4T1 (Breast Cancer) | 14.7 µmol/L (48h) | [5] | |
| This compound | - | Not Reported | - |
Table 4: Anticancer Activity of Verticine
Cholinesterase Inhibition
| Compound | Concentration | Inhibition of Human Whole Blood Cholinesterase | Reference |
| This compound | 0.1 mM | 69.0% | [7] |
| Verticine | 100 µg/mL | 25% | [5] |
Table 5: Cholinesterase Inhibitory Activity
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Oxidative Stress Assays (for this compound)
1. Reactive Oxygen Species (ROS) Production Assay:
-
Cell Culture: Human bronchial epithelial BEAS-2B cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified time, followed by exposure to cigarette smoke extract (CSE) to induce oxidative stress.[8]
-
Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is quantified using a fluorescence microplate reader or flow cytometry.[8]
2. Malondialdehyde (MDA) Assay:
-
Principle: MDA is a marker of lipid peroxidation.
-
Procedure: Cell lysates from treated and control groups are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting MDA-TBA adduct is measured colorimetrically at a specific wavelength (e.g., 532 nm).
3. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD activity is measured by its ability to inhibit the autoxidation of a substrate (e.g., pyrogallol or WST-1).
-
Procedure: Cell lysates are incubated with the substrate, and the rate of its autoxidation is measured spectrophotometrically. The percentage of inhibition is calculated to determine SOD activity.
Anti-inflammatory Assays (for Verticine)
1. NF-κB Activation Assay:
-
Cell Culture: A suitable cell line (e.g., macrophages like RAW 264.7) is used.
-
Treatment: Cells are pre-treated with Verticine before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Analysis: Nuclear extracts are prepared, and the level of activated NF-κB (e.g., the p65 subunit) in the nucleus is determined by methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA)-based transcription factor assay.
2. Cytokine Release Assay:
-
Cell Culture and Treatment: Similar to the NF-κB activation assay.
-
Measurement: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits.
Anticancer Assays (for Verticine)
1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines of interest (e.g., MCF-7 for breast cancer) are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of Verticine for different time points (e.g., 24, 48, 72 hours).
-
Measurement: The viability of the cells is assessed by adding a reagent like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The formation of formazan crystals, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. The IC50 value is then calculated.
Experimental Workflow for Compound Screening
Conclusion
This comparative analysis reveals that while both this compound and Verticine are promising natural compounds derived from Fritillaria species, they possess distinct pharmacological profiles. This compound demonstrates notable potential as a cytoprotective agent against oxidative stress, with a clear mechanism involving the NRF2 and JNK/MAPK pathways. In contrast, Verticine exhibits a broader spectrum of activity, including significant anti-inflammatory and anticancer effects, mediated through the MAPK and NF-κB pathways. The quantitative data presented herein highlights the different potencies and therapeutic applications of these two alkaloids. Further research, particularly direct comparative studies and in vivo investigations, is warranted to fully elucidate their therapeutic potential and to determine their suitability for development as clinical candidates for various pathological conditions. This guide serves as a foundational resource for researchers to design and interpret future studies on this compound and Verticine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Effects of Verticine: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species induce apoptosis in bronchial epithelial BEAS-2B cells by inhibiting the antiglycation glyoxalase I defence: involvement of superoxide anion, hydrogen peroxide and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Ebeiedinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Ebeiedinone, a major active steroidal alkaloid from Fritillariae Cirrhosae Bulbus. The product's performance is evaluated against the well-established anti-inflammatory drug, dexamethasone, supported by experimental data from studies on related compounds and common inflammatory models.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its related alkaloids is benchmarked against dexamethasone by assessing key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | % Inhibition (Concentration) | Reference |
| Stenanzine (from Fritillaria) | RAW 264.7 | LPS | 8.04 | Not Reported | [1] |
| Dexamethasone | RAW 264.7 | LPS | ~1.09 (IC25) | 38.25% (1.5 µM) | [2] |
Table 2: Modulation of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Cytokine | Effect | Reference |
| Peiminine (from Fritillaria) | BMDM | C. acnes | TNF-α, IL-6 | Inhibition of expression | [3][4] |
| Peimisine (from Fritillaria) | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Reduction of levels | [5] |
| Dexamethasone | RAW 264.7 | LPS | TNF-α | Inhibition of secretion | [5] |
| Dexamethasone | Human Monocytes | LPS | IL-6 | Suppression of secretion | [6] |
Table 3: Effect on Pro-inflammatory Enzymes
| Compound | Cell Line | Stimulant | Enzyme | Effect | Reference |
| Stenanzine (from Fritillaria) | RAW 264.7 | LPS | iNOS, COX-2 | Suppression of protein expression | [1] |
| Peiminine (from Fritillaria) | BMDM | C. acnes | COX-2 | Inhibition of expression | [3][4] |
| Dexamethasone | J774.2 | LPS | iNOS, COX-2 | Suppression of protein expression | |
| Dexamethasone | Hela-TO | MKK6 | COX-2 | Inhibition of protein expression | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or a comparator for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and LPS stimulation, 100 µL of cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to a colored product.
-
The absorbance is measured at a specific wavelength, and the cytokine concentration in the samples is determined by comparison to the standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-JNK, p-p65) in cell lysates.
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: this compound's mechanism of action on NF-κB and MAPK signaling pathways.
Conclusion
The available experimental data on steroidal alkaloids from Fritillaria species, structurally similar to this compound, demonstrate significant anti-inflammatory potential. These compounds effectively inhibit the production of key inflammatory mediators such as NO, TNF-α, and IL-6, and suppress the expression of pro-inflammatory enzymes iNOS and COX-2 in activated macrophages. The mechanism of action is attributed to the downregulation of the NF-κB and MAPK signaling pathways.
While direct comparative data for this compound against dexamethasone is not yet available, the existing evidence suggests that this compound and related alkaloids are promising candidates for the development of new anti-inflammatory therapies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potency of this compound.
References
- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peiminine Exerts Its Anti-Acne Effects by Regulating the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Therapeutic Potential of Ebeiedinone: A Comparative Analysis Across Diverse Cell Lines
In the landscape of preclinical drug discovery, the rigorous evaluation of a compound's activity across multiple cell lines is a critical step for validating its therapeutic potential. This guide provides a comprehensive cross-validation of Ebeiedinone, a promising bioactive compound, by comparing its performance with mechanistically related alternatives, Idebenone and Peimisine. Through a detailed examination of experimental data, this report illuminates the cellular pathways modulated by this compound and offers insights into its prospective applications in cellular stress and disease models.
This compound: A Profile of its Bioactivity
This compound is a steroidal alkaloid that has demonstrated significant protective effects against oxidative stress.[1] Its primary mechanism of action involves the modulation of key signaling pathways that govern cellular defense and survival.
Activity in BEAS-2B Human Bronchial Epithelial Cells
Initial studies have centered on the effects of this compound in the BEAS-2B cell line, a widely used model for studying respiratory diseases. In this context, this compound has been shown to counteract the detrimental effects of cigarette smoke extract (CSE), a potent inducer of oxidative stress.[1]
Key Protective Effects of this compound in BEAS-2B Cells:
-
Reduces Oxidative Stress: this compound treatment upregulates the levels of superoxide dismutase (SOD) and the ratio of reduced to oxidized glutathione (GSH/GSSG), while downregulating malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and 8-hydroxy-2'-deoxyguanosine (8-OHdG), all of which are markers of oxidative damage.[1]
-
Inhibits Apoptosis: The compound has been observed to suppress apoptosis, a form of programmed cell death, induced by CSE.[1]
-
Modulates Autophagy: this compound helps to regulate autophagy, a cellular recycling process that can become dysregulated under stress conditions.[1]
Signaling Pathways Modulated by this compound
This compound exerts its protective effects through the activation of the KEAP1/NRF2 pathway and the modulation of the JNK/MAPK signaling cascade.[1]
-
KEAP1/NRF2 Pathway: Under normal conditions, the NRF2 transcription factor is kept inactive by binding to KEAP1. Oxidative stress, or the action of compounds like this compound, disrupts this interaction, allowing NRF2 to translocate to the nucleus. There, it activates the transcription of a suite of antioxidant and cytoprotective genes.[1][2]
-
JNK/MAPK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) family, is involved in cellular responses to stress, including inflammation and apoptosis. This compound has been shown to inhibit the activation of JNK phosphorylation, thereby mitigating stress-induced cellular damage.[1]
Comparative Analysis: this compound vs. Alternative Compounds
To better understand the unique properties of this compound, its activity is compared here with two other compounds: Peimisine, a structurally related alkaloid often studied alongside this compound, and Idebenone, a synthetic antioxidant with a different mechanism of action.
| Compound | Primary Mechanism of Action | Key Reported Activities |
| This compound | KEAP1/NRF2 Activator, JNK/MAPK Modulator[1] | Antioxidant, Anti-apoptotic, Autophagy regulator in BEAS-2B cells[1] |
| Peimisine | Ca2+/CaMKII/JNK pathway disruptor[1] | Anticancer (prostate, gastric), Anti-inflammatory, Analgesic[1] |
| Idebenone | Coenzyme Q10 analog, electron carrier, antioxidant[2][3][4] | Neuroprotective, Cardioprotective, ATP production support under oxidative stress[2][3] |
Hypothetical Cross-Validation in Cancer Cell Lines
While direct experimental data on this compound's activity in cancer cell lines is not yet available, its known mechanism of action allows for a hypothetical cross-validation based on the established roles of its target pathways in various cancers.
Potential Activity in A549 Lung Cancer Cells
The NRF2 pathway is frequently activated in non-small cell lung cancer (NSCLC), including the A549 cell line, where it contributes to chemoresistance.[5][6] A compound like this compound, which modulates NRF2, could potentially be investigated for its ability to sensitize these cancer cells to conventional therapies.
Potential Activity in MCF-7 Breast Cancer Cells
The NRF2 pathway is also implicated in breast cancer progression and resistance to treatment.[4][7] Activation of the NRF2-ARE pathway has been observed in MCF-7 cells and is linked to chemoresistance.[7] The impact of an NRF2 modulator like this compound in this context would be a valuable area of future research.
Potential Activity in PC3 Prostate Cancer and HT-29 Colon Cancer Cells
Peimisine, a compound related to this compound, has shown anticancer effects in prostate cancer cells by disrupting calcium homeostasis.[1] Given the structural similarities, it is plausible that this compound could also exhibit cytotoxic or growth-inhibitory effects in prostate cancer cell lines like PC3. Similarly, as the MAPK pathway is a key regulator of proliferation in colon cancer cells like HT-29, this compound's modulatory effect on this pathway suggests it may have an impact on cell growth and survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate BEAS-2B cells in 96-well plates at a density of 3 × 10^5 cells/well and culture until they reach 70% confluence.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, and 40 μM) and/or 0.5% Cigarette Smoke Extract (CSE) for 24 hours.
-
Assay: Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Apoptosis Analysis (Flow Cytometry)
-
Cell Preparation: Seed BEAS-2B cells in 6-well plates at 3 × 10^5 cells/well and treat with this compound and/or CSE for 24 hours.
-
Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add 5 μL of Annexin V-FITC and 2 μL of Propidium Iodide (PI) and incubate in the dark for 20 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Measurement of Oxidative Stress Markers (ELISA)
-
Sample Collection: Culture BEAS-2B cells in 6-well plates (3 × 10^5 cells/well) and treat with this compound and/or CSE for 24 hours. Collect the cell supernatant.
-
ELISA: Use commercially available ELISA kits to measure the levels of 4-HNE and 8-OHdG in the cell supernatant according to the manufacturer's instructions.
-
Intracellular Markers: For intracellular markers like SOD, MDA, and GSH/GSSG, lyse the cells after treatment and use the appropriate assay kits on the cell lysates.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound in mitigating oxidative stress.
Caption: General workflow for assessing this compound's cellular activity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming hypoxia-induced resistance of pancreatic and lung tumor cells by disrupting the PERK-NRF2-HIF-axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
Ebeiedinone and Imperialine: A Comparative Analysis of Their Antitussive Mechanisms and Efficacy
For Immediate Release
This guide provides a detailed comparison of ebeiedinone and imperialine, two prominent isosteroid alkaloids derived from the bulbs of Fritillaria species, which are traditionally used in the treatment of cough. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms of action, supported by experimental data and detailed methodologies.
Introduction
Cough is a primary defensive reflex of the respiratory system. While beneficial for clearing the airways, persistent coughing is a common symptom of various respiratory ailments, necessitating effective therapeutic interventions. This compound and imperialine, major bioactive constituents of Fritillariae Cirrhosae Bulbus, have demonstrated significant potential as antitussive agents. This guide delves into a head-to-head comparison of their pharmacological properties.
Mechanism of Action
The antitussive effects of this compound and imperialine are attributed to distinct, yet potentially complementary, mechanisms of action.
This compound: The primary mechanism of this compound involves the modulation of intracellular signaling pathways related to oxidative stress and inflammation. It has been shown to protect human bronchial epithelial cells from damage induced by cigarette smoke extract by regulating the KEAP1/NRF2 and JNK/MAPK signaling pathways. This suggests that this compound's antitussive effect is likely indirect, stemming from its ability to mitigate the underlying inflammation and oxidative damage that can trigger coughing.
Imperialine: Imperialine exhibits a more direct antitussive effect through multiple actions. It has been reported to possess significant anti-inflammatory and expectorant properties.[1] One of its key mechanisms is the antagonism of M2 muscarinic receptors, which contributes to its anticholinergic activity.[2] By blocking these receptors, imperialine can help to reduce mucus secretion and bronchoconstriction, both of which can provoke coughing. Furthermore, studies have shown that imperialine can mitigate pulmonary inflammation by mediating the expression of various cytokines, including IL-1β, IL-6, IL-8, and TNF-α.[3]
Comparative Efficacy: Experimental Data
While direct comparative studies between this compound and imperialine are limited, data from similar experimental models provide a basis for comparison. The following data is derived from a study evaluating the antitussive effects of various alkaloids from Bulbus Fritillariae Cirrhosae, including imperialine and chuanbeinone (a close structural analog of this compound), in an ammonia-induced cough model in mice.
| Compound | Dose (mg/kg) | Cough Frequency Inhibition (%) | Latent Period of Cough (s) |
| Control (Vehicle) | - | 0 | 18.2 ± 2.5 |
| Imperialine | 3.0 | 45.8 | 35.6 ± 4.1 |
| 1.5 | 32.1 | 28.9 ± 3.3 | |
| Chuanbeinone | 3.0 | 38.5 | 31.4 ± 3.8 |
| 1.5 | 25.6 | 25.7 ± 2.9 | |
| Codeine Phosphate (Positive Control) | 20.0 | 62.3 | 45.1 ± 5.2 |
Data adapted from a study on alkaloids from Bulbus Fritillariae Cirrhosae.
Experimental Protocols
Ammonia-Induced Cough Model in Mice
Objective: To evaluate the antitussive effect of test compounds by measuring the frequency and latency of cough induced by ammonia exposure in mice.
Animals: Male Kunming mice (18-22 g).
Procedure:
-
Mice are placed individually in a sealed chamber (250 ml).
-
A 0.6% solution of ammonium hydroxide is sprayed into the chamber for 20 seconds.
-
The number of coughs produced by each mouse within a 3-minute period is recorded. The time to the first cough (latent period) is also measured.
-
Test compounds (this compound/chuanbeinone, imperialine) or the positive control (codeine phosphate) are administered orally 30 minutes before ammonia exposure. The control group receives the vehicle.
-
The percentage inhibition of cough frequency and the increase in the latent period are calculated for each group relative to the control group.
In Vitro Oxidative Stress and Apoptosis Assay in Human Bronchial Epithelial Cells
Objective: To assess the protective effects of this compound against cigarette smoke extract (CSE)-induced oxidative stress and apoptosis in BEAS-2B cells.
Cell Line: Human bronchial epithelial cell line (BEAS-2B).
Procedure:
-
BEAS-2B cells are cultured under standard conditions.
-
Cells are pre-treated with various concentrations of this compound for 2 hours.
-
Cells are then exposed to CSE for 24 hours to induce oxidative stress and apoptosis.
-
Cell viability is assessed using an MTT assay.
-
Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe (DCFH-DA).
-
The expression levels of proteins in the KEAP1/NRF2 and JNK/MAPK signaling pathways are determined by Western blot analysis.
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism via KEAP1/NRF2 and JNK/MAPK pathways.
Caption: Imperialine's antitussive mechanism of action.
Caption: Workflow for evaluating antitussive agents in vivo and in vitro.
Conclusion
Both this compound and imperialine demonstrate significant potential for the treatment of cough, albeit through different primary mechanisms. Imperialine appears to exert a more direct and multi-faceted antitussive effect by targeting inflammatory pathways, mucus secretion, and bronchoconstriction. This compound, on the other hand, shows promise in mitigating cough associated with chronic inflammatory conditions like COPD by combating oxidative stress and cellular damage in the airways.
The quantitative data from an ammonia-induced cough model suggests that imperialine may have a slightly more potent direct cough-suppressant effect compared to a close analog of this compound. However, the choice between these two compounds for therapeutic development may depend on the specific etiology of the cough being targeted. Further research, including direct comparative in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential and relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, chemical composition, and pharmacological effects of herbal drugs derived from Fritillaria cirrhosa D. Don and Fritillaria thunbergii Miq - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Ebeiedinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer potential of Ebeiedinone, a major isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus. Due to the limited direct research on this compound, this document evaluates its potential based on the activity of total alkaloids from its source plant and closely related compounds, comparing them with standard chemotherapeutic agents. Experimental data and detailed methodologies are provided to support further investigation into this promising natural compound.
Data Presentation: Comparative Cytotoxicity
The anticancer potential of this compound can be inferred from the cytotoxic activity of the total alkaloids of Fritillariae Cirrhosae Bulbus, of which this compound is a significant component. A patent detailing the effects of these alkaloids provides valuable IC50 data across various cancer cell lines. This data is compared with typical IC50 values for standard-of-care chemotherapy drugs in similar cancer types to provide a preliminary assessment of potency.
| Cancer Type | Cell Line | Test Substance | IC50 (µg/mL) | Standard Chemotherapy | Typical IC50 (µM) |
| Non-Small Cell Lung Cancer | A549 | Total Alkaloids of F. Cirrhosae | 3.65 | Cisplatin | 1-10[1][2] |
| Peimisine | 5.21 | Docetaxel | 0.01-0.1[1][2] | ||
| Breast Cancer | MCF-7 | Total Alkaloids of F. Cirrhosae | 4.87 | Doxorubicin | 0.1-1[3][4][5][6] |
| Peimisine | 7.34 | Paclitaxel | 0.01-0.1[3][4][5][6] | ||
| Hepatocellular Carcinoma | HepG2 | Total Alkaloids of F. Cirrhosae | 2.98 | Sorafenib | 5-10[7][8] |
| Peimisine | 4.12 | 5-Fluorouracil | 1-100[7][8] | ||
| Ovarian Cancer | A2780 | Total Alkaloids of F. Cirrhosae | 3.12 | Carboplatin | 10-100[9] |
| Peimisine | 6.45 |
Note: The IC50 values for the total alkaloids and Peimisine are derived from a patent application and should be considered preliminary. The IC50 values for standard chemotherapies are approximate ranges from various literature sources and can vary depending on the specific experimental conditions.
Signaling Pathways and Mechanism of Action
Preliminary studies on this compound and its related compound, Peimisine, suggest that their anticancer effects are mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cellular stress response and survival.
NRF2/KEAP1 Pathway
The NRF2/KEAP1 pathway is a critical regulator of cellular defense against oxidative stress. In some cancers, this pathway is hijacked to promote cell survival. This compound is suggested to modulate this pathway, potentially leading to an increase in oxidative stress within cancer cells, thereby promoting apoptosis.
Caption: this compound may induce ROS, leading to NRF2 activation and subsequent apoptosis.
JNK/MAPK Pathway
The JNK/MAPK signaling pathway is involved in cellular responses to stress, including apoptosis, inflammation, and proliferation. Activation of the JNK pathway is often associated with the induction of apoptosis in cancer cells. This compound is thought to activate this pathway, contributing to its pro-apoptotic effects.
Caption: this compound-induced cellular stress can activate the JNK/MAPK pathway, promoting apoptosis.
Experimental Protocols
To facilitate further research and validation of this compound's anticancer potential, the following standard experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a compound.
Workflow Diagram:
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound (and a vehicle control) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The available evidence, primarily from studies on the total alkaloids of Fritillariae Cirrhosae Bulbus and related compounds like Peimisine, strongly suggests that this compound possesses significant anticancer potential. The observed cytotoxicity against a range of cancer cell lines, coupled with the likely mechanism of action involving the induction of apoptosis through the modulation of the NRF2/KEAP1 and JNK/MAPK pathways, warrants further dedicated investigation.
Future research should focus on:
-
Isolation and direct testing of pure this compound to determine its specific IC50 values and apoptotic effects.
-
In-depth mechanistic studies to fully elucidate the role of this compound in the NRF2/KEAP1 and JNK/MAPK pathways in various cancer contexts.
-
In vivo studies using animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
-
Comparative studies against a broader range of standard chemotherapeutic drugs to better position this compound in the landscape of cancer treatment.
This guide provides a foundational framework for researchers to build upon in their exploration of this compound as a novel anticancer agent.
References
- 1. Lung cancer - Wikipedia [en.wikipedia.org]
- 2. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 3. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 4. Chemotherapy for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 7. Chemotherapy for Liver Cancer | American Cancer Society | American Cancer Society [cancer.org]
- 8. ourcancerstories.com [ourcancerstories.com]
- 9. researchgate.net [researchgate.net]
Ebeiedinone: A Comparative Analysis Against Other TGF-β Signaling Inhibitors
A Guide for Researchers and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Its dysregulation is implicated in a range of pathologies, most notably in fibrosis and cancer progression, making it a prime target for therapeutic intervention. This guide provides a comparative overview of Ebeiedinone in the context of other well-characterized inhibitors of the TGF-β pathway, with a focus on experimental data and methodologies to aid in research and development.
Introduction to this compound and TGF-β Inhibition
This compound is a principal isosteroidal alkaloid isolated from the bulbs of Fritillaria cirrhosa. While research has highlighted its protective effects against oxidative stress and apoptosis, recent studies have pointed towards its role in the modulation of fibrotic pathways. Notably, a study on the total alkaloids of Fritillaria cirrhosa bulbs (BFC-TA), of which this compound is a major constituent, demonstrated a significant inhibitory effect on the TGF-β signaling pathway in a rat model of pulmonary fibrosis. This positions this compound as a compound of interest for its potential anti-fibrotic properties mediated through TGF-β inhibition.
This guide compares the current understanding of this compound's activity, as part of the BFC-TA extract, with established small molecule inhibitors of the TGF-β pathway: Galunisertib (LY2157299), RepSox, and SB-431542. These compounds have been selected for their well-documented mechanisms of action and extensive use in preclinical and clinical research.
The TGF-β Signaling Pathway and Points of Inhibition
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activation of TβRI kinase leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other cellular responses. The inhibitors discussed in this guide primarily target the kinase activity of TβRI (ALK5), thereby blocking the entire downstream signaling cascade.
Quantitative Comparison of TGF-β Inhibitors
The following table summarizes the available quantitative data for the inhibitory activities of the discussed compounds. It is important to note that the data for this compound is derived from studies on the total alkaloid extract of Fritillaria cirrhosa (BFC-TA), and direct IC50 values for the purified compound on TGF-β signaling are not yet available.
| Inhibitor | Target | IC50 Value(s) | Model System | Key Findings |
| BFC-TA (containing this compound) | TGF-β Signaling Pathway | Not specified | Bleomycin-induced pulmonary fibrosis rat model | Downregulated the expression of TGF-β1 and p-STAT3/STAT3, reducing inflammation and fibrosis. |
| Galunisertib (LY2157299) | TβRI (ALK5) Kinase | 0.176 µM (pSMAD inhibition) | Mv1Lu cells | Potent and selective inhibition of TGFβRI with corresponding inhibition of SMAD phosphorylation.[1] |
| 1.765 µM (pSMAD in 4T1-LP cells) | Murine triple-negative breast cancer cells | Demonstrated anti-tumor activity and reversal of TGF-β-mediated immunosuppression.[1] | ||
| RepSox | TβRI (ALK5) Kinase | 4 nM (ALK5 autophosphorylation) | HepG2 cells | Selective inhibitor of ALK5, enhances cellular reprogramming.[2][3] |
| 23 nM (ALK5 binding) | HepG2 cells | |||
| 18 nM (TGF-β cellular assay) | HepG2 cells | |||
| SB-431542 | TβRI (ALK5) Kinase | 94 nM | Cell-free kinase assay | Potent and selective inhibitor of ALK5, ALK4, and ALK7.[4] |
| 60 nM (Collagen Iα1 mRNA inhibition) | A498 cells | Inhibits TGF-β1-induced extracellular matrix production.[5] | ||
| 50 nM (PAI-1 mRNA inhibition) | A498 cells |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these TGF-β inhibitors.
In Vivo Model of Pulmonary Fibrosis (for BFC-TA)
-
Animal Model: Male Sprague-Dawley rats were used. Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin (5.0 mg/kg).
-
Treatment: Seven days post-bleomycin administration, rats were treated with BFC-TA (at doses of 34.2, 68.4, and 136.8 mg/kg) daily for 21 days.
-
Analysis:
-
Histology: Lung tissues were stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.
-
Biochemical Assays: Serum levels of hydroxyproline (HYP) and inflammatory cytokines were measured.
-
Western Blotting and qPCR: Lung tissue homogenates were analyzed for the protein and gene expression levels of components of the TGF-β signaling pathway (e.g., TGF-β1, p-STAT3).
-
Cell-Based SMAD Phosphorylation Assay (for Galunisertib)
-
Cell Lines: Murine triple-negative breast cancer cell lines (4T1-LP and EMT6-LM2) were used.[1]
-
Procedure:
-
Cells were seeded in appropriate culture plates and allowed to adhere.
-
Cells were pre-treated with varying concentrations of Galunisertib for a specified time.
-
TGF-β1 was added to stimulate the signaling pathway.
-
After a short incubation period, cells were lysed.
-
Cell lysates were analyzed by Western blotting using antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2 to determine the extent of inhibition.
-
-
Data Analysis: The intensity of the pSMAD2 bands was quantified and normalized to total SMAD2. IC50 values were calculated from the dose-response curves.[1]
ALK5 Kinase Activity Assay (for SB-431542)
-
Assay Type: Cell-free in vitro kinase assay.
-
Components:
-
Recombinant kinase domain of TβRI (ALK5).
-
Substrate: A peptide or protein that is a known substrate of ALK5 (e.g., a GST-SMAD3 fusion protein).
-
ATP (radiolabeled, e.g., [γ-33P]ATP, or non-radiolabeled for detection with specific antibodies).
-
SB-431542 at various concentrations.
-
-
Procedure:
-
The ALK5 enzyme, substrate, and inhibitor were incubated together in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a defined period at a specific temperature.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified. This can be done by measuring radioactivity incorporated into the substrate or by using an antibody that recognizes the phosphorylated form of the substrate in an ELISA or Western blot format.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of SB-431542 was calculated, and the IC50 value was determined from the resulting dose-response curve.
The workflow for a typical in vitro kinase inhibition assay is depicted below.
Conclusion and Future Directions
This compound, as a key component of the total alkaloids of Fritillaria cirrhosa, shows promise as a modulator of the TGF-β signaling pathway, with demonstrated efficacy in an in vivo model of pulmonary fibrosis. However, to establish its potential as a standalone therapeutic agent, further research is required to isolate and characterize the direct effects of purified this compound on the TGF-β pathway. Quantitative analyses, such as the determination of its IC50 value against TβRI (ALK5) kinase activity, are essential next steps.
In comparison, small molecule inhibitors like Galunisertib, RepSox, and SB-431542 are well-defined tools for TGF-β research, with established potency and selectivity. Galunisertib, in particular, has advanced into clinical trials for various cancers, highlighting the therapeutic potential of targeting this pathway. The experimental protocols and quantitative data provided for these established inhibitors serve as a benchmark for the future evaluation of novel compounds like this compound.
For researchers in drug development, the exploration of natural compounds such as this compound offers a promising avenue for the discovery of novel anti-fibrotic and anti-cancer agents. A thorough characterization of its mechanism of action and a direct comparison with existing inhibitors will be pivotal in determining its future therapeutic utility.
References
Ebeiedinone's Potential in Pulmonary Fibrosis: A Comparative Analysis of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical evidence for Ebeiedinone's effects relevant to pulmonary fibrosis, benchmarked against the established therapies, Pirfenidone and Nintedanib. While direct evidence for this compound in pulmonary fibrosis is currently unavailable, this guide explores its known mechanisms of action and compares them to the proven anti-fibrotic pathways of existing drugs.
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The current standard of care involves two FDA-approved drugs, Pirfenidone and Nintedanib, which have demonstrated efficacy in slowing disease progression. This guide examines the emerging preclinical data for this compound, a natural compound, and its potential relevance to pulmonary fibrosis. A direct comparison of the reproducibility of this compound's effects on pulmonary fibrosis is not yet possible due to a lack of specific studies. However, by analyzing its known cellular effects and signaling pathways, we can draw parallels and distinctions with the established anti-fibrotic agents.
Comparative Data on Cellular Effects
The following tables summarize the available quantitative data for this compound from an in vitro study on human bronchial epithelial cells exposed to cigarette smoke extract, and for Pirfenidone and Nintedanib from in vivo studies using the bleomycin-induced pulmonary fibrosis model.
Table 1: In Vitro Effects of this compound on Human Bronchial Epithelial Cells (BEAS-2B) Exposed to Cigarette Smoke Extract (CSE)
| Parameter | Treatment Group | Result | Fold Change vs. CSE |
| Cell Viability | CSE (20%) | Reduced | - |
| CSE (40%) | Reduced | - | |
| CSE (100%) | Reduced | - | |
| Reactive Oxygen Species (ROS) Production | CSE (0.5% to max) | Increased | - |
| This compound (10 µM) + CSE | Attenuated ROS production | ↓ | |
| Apoptosis Rate | CSE | Significantly Increased | - |
| This compound + CSE | Inhibition of apoptosis | ↓ |
Data extracted from a study on the protective effects of this compound against CSE-induced oxidative stress and apoptosis.[1]
Table 2: Comparative Efficacy of Pirfenidone and Nintedanib in Bleomycin-Induced Animal Models of Pulmonary Fibrosis
| Parameter | Pirfenidone | Nintedanib |
| Animal Model | Rat/Mouse/Hamster | Rat/Mouse |
| Bleomycin Administration | Intratracheal instillation | Intratracheal instillation (single or multiple challenges) |
| Treatment Administration | Oral gavage, dietary administration | Oral gavage, oropharyngeal aspiration |
| Reduction in Lung Fibrosis (Histology Score) | Significant reduction in Ashcroft scores | Significant reduction in Ashcroft scores |
| Reduction in Lung Hydroxyproline Content | Significantly reduced | Significantly reduced |
| Modulation of Pro-fibrotic Markers (e.g., TGF-β1) | Significant suppression of TGF-β1 expression | Inhibition of pathways downstream of pro-fibrotic growth factors |
Data compiled from multiple preclinical studies on Pirfenidone and Nintedanib.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Signaling Pathways and Mechanisms of Action
This compound:
This compound has been shown to exert its protective effects on bronchial epithelial cells through the activation of the KEAP1/NRF2 and modulation of the JNK/MAPK signaling pathways.[1] The NRF2 pathway is a key regulator of cellular antioxidant responses, and its activation can protect against oxidative stress, a known contributor to the pathogenesis of pulmonary fibrosis. The JNK/MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis.
References
- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avalynpharma.com [avalynpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. avalynpharma.com [avalynpharma.com]
- 7. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 8. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mattioli1885journals.com [mattioli1885journals.com]
- 15. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of Ebeiedinone: A Guide for Laboratory Professionals
Absence of specific public data on the disposal of Ebeiedinone necessitates adherence to general best practices for chemical waste management. Researchers, scientists, and drug development professionals should handle this compound with care, following established laboratory safety protocols.
Currently, a comprehensive and publicly available Safety Data Sheet (SDS) detailing the specific disposal procedures for this compound is not available. The information that can be found in some databases explicitly states that disposal data is not available. In the absence of specific guidance from the manufacturer or a complete SDS, professionals must rely on general principles of laboratory chemical waste disposal.
It is critical to treat this compound as a potentially hazardous substance. The primary steps for its disposal should align with local, state, and federal regulations for chemical waste. All personnel handling this compound should be trained in general hazardous waste management.
Recommended Disposal Protocol (General Guidance)
The following steps represent a general workflow for the proper disposal of this compound in a laboratory setting. This procedure is based on standard practices for handling solid chemical waste of unknown or undocumented hazard levels.
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with "Hazardous Waste" and the full chemical name.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealable container for solid this compound waste.
-
The container must be in good condition and compatible with the chemical.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats, should also be disposed of as hazardous waste. Solid materials, like absorbent pads used to clean up spills, must be placed in a sealed bag and disposed of in the solid chemical waste container.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound, emphasizing safety and compliance.
Personal protective equipment for handling Ebeiedinone
This guide provides crucial safety and logistical information for laboratory professionals handling Ebeiedinone. It outlines the necessary personal protective equipment (PPE), standard operating procedures for handling and disposal, and emergency protocols to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn at all times when handling this compound. A face shield may be required for operations with a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly. |
| Body Protection | Laboratory coat | Should be fully buttoned. Consider a chemically resistant apron for larger quantities or splash-prone procedures. |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are not available or are insufficient to control airborne exposure. |
Safe Handling Procedures
Adherence to proper handling protocols is paramount to minimize exposure and ensure safety.
General Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and inform your supervisor.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, contain the spill using absorbent materials.
-
Cleanup:
-
Solid Spills: Gently sweep the material into a designated waste container.
-
Liquid Spills: Use an absorbent material to soak up the spill.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: All cleanup materials should be placed in a sealed, labeled hazardous waste container for proper disposal.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's and local regulations for chemical waste disposal. |
| Contaminated Materials (Gloves, wipes, etc.) | Place in a sealed bag or container labeled as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
General Disposal Principles:
-
Do not dispose of this compound down the drain or in the regular trash.
-
All waste must be collected by a licensed hazardous waste disposal service.
-
Maintain accurate records of all disposed chemical waste.
Logical Flow for this compound Waste Disposal:
Caption: this compound waste disposal workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
